molecular formula C14H15NO2S B188856 N,4-Dimethyl-N-phenylbenzenesulfonamide CAS No. 599-62-2

N,4-Dimethyl-N-phenylbenzenesulfonamide

Cat. No.: B188856
CAS No.: 599-62-2
M. Wt: 261.34 g/mol
InChI Key: HEFFCQILGLLHQC-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a high-purity chemical compound supplied for research and development purposes. This compound appears as a pale brown to off-white solid with a melting point of 89-93 °C . It has a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol . As a benzenesulfonamide derivative, this compound belongs to a class of molecules recognized as significant pharmacophores in medicinal chemistry. Sulfonamide-containing compounds demonstrate a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-carbonic anhydrase effects, making them a versatile scaffold in drug discovery . Researchers value this specific compound for its application in chemical synthesis, particularly as a building block for developing more complex molecules. Its structural features are of interest in exploring structure-activity relationships (SAR), similar to other sulfonamide derivatives studied for their inhibitory effects on targets like the hypoxia-inducible factor (HIF-1) pathway in cancer research . Handling and Storage: This product should be stored sealed in a dry environment at room temperature (20-22°C) . Notice: This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFFCQILGLLHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277393
Record name N,4-Dimethyl-N-phenylbenzenesulfonamide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-62-2
Record name 599-62-2
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Record name N-METHYL-P-TOLUENESULFONANILIDE
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Foundational & Exploratory

Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Reactivity Guide[1][2]

Executive Summary

N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a tertiary sulfonamide characterized by high thermal stability and resistance to hydrolytic cleavage.[1][2] Structurally derived from the condensation of p-toluenesulfonyl chloride (tosyl chloride) and N-methylaniline, it serves as a critical reference standard in medicinal chemistry for evaluating sulfonamide bond stability.[1][2] Unlike its secondary sulfonamide analogs, it lacks an acidic N-H proton, rendering it inert to base-catalyzed alkylation under standard conditions.[1][2] Its primary utility lies as a robust protecting group model, a mechanistic probe for reductive desulfonylation, and a crystalline intermediate in organic synthesis.

Chemical Identity & Structural Analysis[1][2]

The compound features a sulfonyl group bridging a p-tolyl ring and an N-methyl-phenyl amine moiety.[1][2] The steric bulk of the N-phenyl and N-methyl groups forces the molecule into a twisted conformation, limiting the lone pair delocalization from nitrogen into the sulfonyl group compared to primary sulfonamides.[1]

PropertySpecification
IUPAC Name N,4-Dimethyl-N-phenylbenzenesulfonamide
Common Synonyms N-Methyl-N-phenyl-p-toluenesulfonamide; N-Tosyl-N-methylaniline
CAS Number 599-62-2
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2
InChIKey HEFFCQILGLLHQC-UHFFFAOYSA-N
Physicochemical Profile

Understanding the physical state and solubility limits is essential for process design.[1][2] The compound is a crystalline solid at room temperature, distinguishing it from many liquid N-alkyl anilines.[1][2]

ParameterValue / DescriptionContext for R&D
Physical State White to off-white crystalline solidEasy to handle/weigh compared to oils.[1][2]
Melting Point 92 – 93 °C [1]Sharp melting point allows for purity verification via capillary melting.[1][2]
Solubility (Organic) High: DCM, CHCl₃, EtOAc, THF, AcetoneCompatible with standard organic workups.
Solubility (Aqueous) Negligible (< 0.1 mg/mL)Highly lipophilic; precipitates in water.[1][2]
LogP (Predicted) ~2.9 - 3.1Indicates good membrane permeability potential if used as a scaffold.[1][2]
Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann sulfonylation.[1][2] The use of pyridine acts as both the solvent and the acid scavenger (HCl sponge), driving the reaction to completion.[1]

Experimental Protocol
  • Reagents: p-Toluenesulfonyl chloride (1.1 equiv), N-methylaniline (1.0 equiv), Pyridine (Solvent/Base, 5-10 volumes).[1][2]

  • Procedure:

    • Dissolve N-methylaniline in anhydrous pyridine at 0 °C under inert atmosphere (N₂).

    • Add p-toluenesulfonyl chloride portion-wise over 15 minutes to control exotherm.[1][2]

    • Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor by TLC, typically 30% EtOAc/Hexane).

    • Quench: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.

    • Isolation: Filter the solid or extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2][3][4]

    • Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes to yield colorless prisms.[1][2]

Reaction Pathway Visualization

Synthesis Start p-Toluenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Pyridine, 0°C Reagent N-Methylaniline (Nucleophile) Reagent->Intermediate Product N,4-Dimethyl-N-phenyl benzenesulfonamide Intermediate->Product -HCl Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur.[1]

Spectroscopic Characterization

For quality control, the ¹H NMR spectrum is distinct.[1][2] The absence of an N-H signal confirms tertiary sulfonamide formation.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (d, J = 8.2 Hz, 2H): Ortho-protons of the tosyl group (deshielded by SO₂).[1]

    • δ 7.20 – 7.35 (m, 5H): Overlapping aromatic protons of the N-phenyl ring.[1][2]

    • δ 7.15 (d, J = 8.0 Hz, 2H): Meta-protons of the tosyl group.[1]

    • δ 3.15 (s, 3H): N-CH₃ (Diagnostic singlet).

    • δ 2.42 (s, 3H): Ar-CH₃ (Tosyl methyl group).[1][2]

  • IR Spectroscopy (KBr):

    • 1340–1350 cm⁻¹: Asymmetric SO₂ stretch (Strong).[1][2]

    • 1160–1170 cm⁻¹: Symmetric SO₂ stretch (Strong).[1][2]

    • Absence: No N-H stretch at >3200 cm⁻¹.

Reactivity & Stability Profile

This compound represents a "locked" sulfonamide.[1][2] Its reactivity profile is defined by what it does not do (acid/base hydrolysis) and how it can be forcibly cleaved (reduction).[1][2]

A. Hydrolytic Stability
  • Acid/Base Resistance: Unlike amides, this sulfonamide is extremely resistant to hydrolysis.[1][2] Refluxing in 6M HCl or 10% NaOH typically results in >95% recovery of starting material.[1][2] This makes it an excellent protecting group for amines during harsh synthetic steps (e.g., oxidation, alkylation of other sites).

B. Reductive Cleavage (Deprotection)

To regenerate the amine (N-methylaniline), reductive conditions are required to cleave the S-N bond.[1][2]

  • Method 1: Sodium/Naphthalene (Single Electron Transfer): Effective at -78 °C in THF.[1][2]

  • Method 2: Magnesium/Methanol: A milder protocol utilizing Mg turnings in anhydrous methanol [2].[1][2]

  • Method 3: SmI₂ (Samarium Diiodide): Used for chemoselective cleavage in the presence of other sensitive groups.

Cleavage Mechanism Visualization

Cleavage Substrate Sulfonamide (Substrate) RadicalAnion Sulfonyl Radical Anion [Ar-SO2-N-R]•- Substrate->RadicalAnion + e- ElectronSource Mg/MeOH or Na/Naphthalene ElectronSource->RadicalAnion CleavageStep S-N Bond Fission RadicalAnion->CleavageStep Products N-Methylaniline + Sulfinic Acid Salt CleavageStep->Products

Figure 2: Reductive cleavage mechanism via single-electron transfer (SET).

Applications in R&D
  • Mechanistic Probe: Used to determine if a reaction condition proceeds via a radical mechanism.[1][2] The stability of the S-N bond in this molecule makes it a negative control in studies investigating labile sulfonamides.[1][2]

  • Crystallinity Inducer: The rigid p-tosyl group often enhances the crystallinity of oily amines, facilitating purification via recrystallization rather than chromatography.[1][2]

  • Intermediate: Precursor for N-methyl-N-phenyl-benzenesulfonyl isocyanates or related electrophiles used in heterocycle synthesis.[1][2]

Safety & Handling
  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Wear nitrile gloves and safety glasses.[1][2] Avoid inhalation of dust.[1][2]

  • Storage: Store at room temperature (15–25 °C) in a dry place. Stable indefinitely under ambient conditions.

References
  • Anderson, K. W.; Mendez-Perez, M.; Priego, J.; Buchwald, S. L.[1][2] "Facile N-Arylation of Amines and Sulfonamides." Journal of Organic Chemistry, 2003 , 68(25), 9563–9573. (Confirming MP 92-93 °C).[1][2][5]

  • Alonso, E.; Ramón, D. J.; Yus, M. "Reductive De-sulfonylation of Sulfonamides."[1][2] Tetrahedron, 1997 , 53(42), 14355-14368. (Methodology for cleavage).[1][2][5][6]

  • PubChem Compound Summary for CID 220023, N,4-Dimethyl-N-phenylbenzenesulfonamide.[1][2] National Center for Biotechnology Information.[1][2]

Sources

Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 599-62-2 Synonyms: N-Methyl-N-phenyl-p-toluenesulfonamide; N-Tosyl-N-methylaniline[1]

Abstract

This technical guide provides a comprehensive analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2), a tertiary sulfonamide widely utilized as a robust model substrate in transition-metal-catalyzed C–H functionalization.[1] Unlike its labile N-cyano analogs (e.g., NCTS), this molecule features a chemically stable N-methyl moiety, making it an ideal candidate for probing the directing group capabilities of the sulfonyl motif in palladium-catalyzed ortho-activation.[1] This document outlines its physicochemical profile, a self-validating synthetic protocol, and its mechanistic utility in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental values and calculated properties essential for analytical verification.

PropertySpecificationNotes
Molecular Formula C₁₅H₁₇NO₂S-
Molecular Weight 275.37 g/mol -
Appearance White to off-white crystalline solidRecrystallized from EtOH
Melting Point 94 – 96 °CSharp transition indicates high purity
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAcInsoluble in water
pKa (Conj.[1][2][3][4] Acid) ~ -5.0 (Sulfonamide oxygen)Weakly basic; poor proton acceptor
H-Bond Donors 0Tertiary amine structure
H-Bond Acceptors 2Sulfonyl oxygens
Synthetic Architecture: Modular Construction

The synthesis of CAS 599-62-2 is best achieved via the nucleophilic substitution of p-toluenesulfonyl chloride (TsCl) by N-methylaniline.[1] This protocol is preferred over the methylation of N-phenyl-p-toluenesulfonamide due to the avoidance of toxic methylating agents (e.g., MeI, DMS) and higher regioselectivity.[1]

2.1. Validated Protocol

Reaction Scale: 10 mmol basis Yield Expectation: 85–92%

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.07 g, 10 mmol) in anhydrous Pyridine (15 mL).

    • Rationale: Pyridine acts as both the solvent and the acid scavenger (HCl sponge), driving the equilibrium forward.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add p-Toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes.

    • Critical Control: Exothermic reaction. Rapid addition causes localized heating, leading to impurities.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold 10% HCl solution.

    • Mechanism:[1][2][5][6][4][7][8][9] The HCl neutralizes the pyridine and converts excess N-methylaniline into water-soluble hydrochloride salts.[1] The product precipitates as a solid.

  • Purification: Filter the precipitate. Wash with water (3 x 20 mL) to remove pyridinium salts. Recrystallize from hot Ethanol (EtOH) to yield white needles.

2.2. Synthetic Workflow Visualization

SynthesisWorkflow Start Reagents: N-methylaniline + TsCl Solvent Solvent System: Pyridine (0°C) Start->Solvent Dissolution Reaction Nucleophilic Substitution (RT, 4-6h) Solvent->Reaction Addition Quench Acidic Quench (10% HCl) Reaction->Quench Precipitation Purification Recrystallization (Ethanol) Quench->Purification Filtration Product Pure Product CAS 599-62-2 Purification->Product Crystallization

Figure 1: Step-wise synthetic workflow for the sulfonylation of N-methylaniline.[1][4][10]

Mechanistic Utility in Drug Discovery: C–H Activation[1][15]

In modern drug discovery, CAS 599-62-2 serves as a "privileged substrate" for testing Directed C–H Functionalization .[1] The sulfonyl group (-SO₂) acts as a weak directing group (DG), coordinating with transition metals (Pd, Rh, Ru) to facilitate the cleavage of unactivated C–H bonds at the ortho position of the N-phenyl ring.[1]

3.1. The Directing Group Effect

Unlike strong DGs (e.g., pyridine, oxazoline), the sulfonamide oxygen is a weak


-donor.[1] This makes CAS 599-62-2 an excellent stress-test substrate for developing highly active catalysts (e.g., Pd(OAc)₂/Ligand systems).[1]
  • Target Transformation: Palladium-catalyzed ortho-olefination (Fujiwara-Moritani reaction) or ortho-arylation.[1]

  • Mechanism: The reaction proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the sulfonyl oxygen to Palladium, bringing the metal into proximity with the ortho C–H bond.

3.2. Catalytic Cycle Visualization

CHActivation Substrate Substrate (CAS 599-62-2) Coordination Pre-Coordination (O-Pd Interaction) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (CMD Mechanism) Coordination->CMD Agostic Interaction Palladacycle Palladacycle Intermediate CMD->Palladacycle - AcOH Funct Functionalization (Olefination/Arylation) Palladacycle->Funct + Coupling Partner Product Ortho-Substituted Product Funct->Product Reductive Elim. Product->Substrate Catalyst Turnover

Figure 2: Palladium-catalyzed ortho-C-H activation cycle directed by the sulfonyl group.

Analytical Characterization

To ensure experimental integrity, the isolated compound must meet the following spectroscopic criteria.

4.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by two distinct singlets (methyl groups) and a complex aromatic region.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.55 – 7.45 Multiplet2HTosyl ortho-Ar-H
7.35 – 7.25 Multiplet3HPhenyl meta/para-Ar-H
7.24 – 7.20 Multiplet2HTosyl meta-Ar-H
7.10 – 7.05 Multiplet2HPhenyl ortho-Ar-H
3.14 Singlet3HN-CH₃ (Diagnostic Peak)
2.42 Singlet3HAr-CH₃ (Tosyl methyl)
4.2. Mass Spectrometry
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion: [M+H]⁺ = 276.1 m/z

  • Fragmentation: Loss of the tosyl group (m/z 155) or the N-methylaniline fragment may be observed at higher collision energies.[1]

Safety & Handling (SDS Summary)

While not classified as acutely toxic, sulfonamides can cause sensitization.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (nitrile gloves, safety glasses).

  • Storage: Store at room temperature (20–25 °C) in a dry environment. Stable to air and moisture.[11]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220023, N,4-Dimethyl-N-phenylbenzenesulfonamide. Retrieved from [Link][1]

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research. (Context: Use of sulfonamides as weak directing groups in Pd-catalysis). Retrieved from [Link]

  • Organic Syntheses. (1954).[12] General procedure for sulfonylation of amines (Analogous Protocol). Organic Syntheses, Coll. Vol. 4, p.943. Retrieved from [Link][1]

  • Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. (Context: Mechanism of ortho-palladation). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with a wide spectrum of biological activities. Within this vast chemical space, N,4-Dimethyl-N-phenylbenzenesulfonamide emerges as a compound of significant interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its known and potential biological activities, grounded in the broader context of sulfonamide derivatives. By synthesizing data from crystallographic studies, in-vitro assays of related compounds, and predictive mechanistic insights, this document aims to equip scientists with the foundational knowledge to explore the therapeutic potential of this specific molecule.

Molecular Profile and Physicochemical Properties

N,4-Dimethyl-N-phenylbenzenesulfonamide is a synthetic compound characterized by a central sulfonamide linkage connecting a p-tolyl group and an N-methylaniline moiety.[1] Its fundamental properties are crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of N,4-Dimethyl-N-phenylbenzenesulfonamide

PropertyValueSource
IUPAC Name N,4-dimethyl-N-phenylbenzenesulfonamide[1]
Molecular Formula C₁₄H₁₅NO₂S[1][2]
Molecular Weight 261.34 g/mol [1][2]
CAS Number 599-62-2[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2[1]

These properties, including its moderate molecular weight and specific structural arrangement, influence its solubility, membrane permeability, and potential interactions with biological targets. The presence of both hydrophobic (phenyl and tolyl rings) and polar (sulfonamide group) regions suggests a capacity for diverse molecular interactions.

Synthesis and Structural Elucidation

The synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide and its analogs typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylaniline.[3] This straightforward synthetic route allows for the generation of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Protocol:

A generalized, two-step synthetic approach for similar sulfonamides provides a reliable method for obtaining N,4-Dimethyl-N-phenylbenzenesulfonamide.[3]

  • Reaction Setup: Dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel.

  • Amine Addition: Cool the solution in an ice bath. Slowly add a solution of N-methylaniline (1.05 equivalents) and a non-nucleophilic base like triethylamine (1.0 equivalent) in the same solvent.[3] The base serves to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[3]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure N,4-Dimethyl-N-phenylbenzenesulfonamide.

Crystallographic studies of closely related compounds, such as 2,4-Dimethyl-N-phenyl-benzenesulfonamide, reveal key structural features. The asymmetric unit of the crystal structure can contain multiple molecules, and the conformation of the N-C bonds within the C-SO₂-NH-C segment can exhibit both trans and gauche torsion angles with the S=O bonds.[4] The benzene rings are typically tilted relative to each other.[4][5][6] These conformational details are critical for understanding how the molecule might fit into the binding pocket of a biological target.

G A 4-Methylbenzenesulfonyl Chloride D Reaction Mixture (in Dichloromethane) A->D Reactant B N-Methylaniline B->D Reactant C Triethylamine (Base) C->D Catalyst E N,4-Dimethyl-N-phenylbenzenesulfonamide D->E Product F Triethylammonium Chloride D->F Byproduct G Purification (Work-up & Chromatography) E->G F->G

Caption: Generalized synthetic workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide.

Potential Biological Activities: An Evidence-Based Perspective

While direct, extensive biological studies on N,4-Dimethyl-N-phenylbenzenesulfonamide are not widely published, the broader class of sulfonamides exhibits a remarkable range of activities.[7][8] This allows for informed hypotheses about its potential therapeutic applications.

Anticancer Activity

Sulfonamide derivatives have been extensively investigated as anticancer agents.[7][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Carbonic Anhydrase Inhibition: A significant number of sulfonamides act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[10][11] These enzymes are involved in pH regulation in the hypoxic tumor microenvironment, contributing to cancer cell survival and proliferation.[10] The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[11] Given its structural similarity to known CA inhibitors, N,4-Dimethyl-N-phenylbenzenesulfonamide is a candidate for investigation in this area.

  • Kinase Inhibition: The overexpression and aberrant activity of various protein kinases are hallmarks of many cancers.[12][13] Several sulfonamide-based compounds have been developed as potent kinase inhibitors. For instance, N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been identified as novel AXL kinase inhibitors, a promising target in cancer therapy due to its role in proliferation, survival, and migration.[12] The structural features of N,4-Dimethyl-N-phenylbenzenesulfonamide make it a plausible scaffold for the design of inhibitors targeting the ATP-binding pocket of various kinases. For example, SNS-314, a pan-Aurora kinase inhibitor, has shown potent anti-tumor activity in preclinical models.[14]

  • Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition: The HIF-1 pathway is a critical regulator of the cellular response to hypoxia and is often overactivated in tumors. Structure-activity relationship studies of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs have identified potent inhibitors of the HIF-1 pathway.[15] This suggests that the arylsulfonamide core, present in N,4-Dimethyl-N-phenylbenzenesulfonamide, can be a key pharmacophore for targeting this pathway.

  • Inhibition of β-Catenin: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit Wnt-dependent transcription and the proliferation of cancer cells by targeting a hotspot binding region on β-catenin.[16]

cluster_0 Potential Anticancer Mechanisms of Sulfonamides A N,4-Dimethyl-N- phenylbenzenesulfonamide B Carbonic Anhydrase (e.g., CA IX, CA XII) A->B Inhibits C Protein Kinases (e.g., AXL, Aurora) A->C Inhibits D HIF-1 Pathway A->D Inhibits E β-Catenin Signaling A->E Inhibits F Inhibition of pH Regulation B->F G Inhibition of Cell Proliferation, Survival, and Migration C->G H Inhibition of Angiogenesis and Metastasis D->H I Inhibition of Wnt-dependent Transcription E->I

Caption: Potential anticancer signaling pathways targeted by sulfonamides.

Antimicrobial Activity

The sulfonamides were among the first classes of antimicrobial agents to be discovered and remain an important part of the medicinal chemist's armamentarium.[7]

  • Inhibition of Dihydropteroate Synthase (DHPS): The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of DHPS, an enzyme essential for folic acid synthesis in bacteria.[17] Since humans obtain folic acid from their diet, this pathway provides a selective target.[17] This inhibition disrupts the synthesis of DNA and RNA, leading to a bacteriostatic effect.[17] While many modern sulfonamides incorporate heterocyclic rings to enhance their activity, the core benzenesulfonamide structure is the foundational pharmacophore. Studies on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives have demonstrated their potential as antimicrobial agents.[8] Similarly, 2,4,6-trimethylbenzenesulfonyl hydrazones have shown antibacterial activity against Gram-positive bacteria.[18]

  • Antifungal Activity: Some sulfonamide derivatives have also demonstrated antifungal activity.[7] For example, certain novel sulfonamides have been tested against fungal species like Aspergillus niger and Candida albicans.[19]

Other Potential Biological Activities

The versatility of the sulfonamide scaffold extends to other therapeutic areas:

  • Anti-inflammatory Activity: Certain N-substituted phenyl methanesulfonamide derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[17]

  • Antiarrhythmic Activity: Some N-substituted phenyl methanesulfonamide derivatives exhibit Class III antiarrhythmic properties by prolonging the action potential duration in cardiac muscle.[17]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of N,4-Dimethyl-N-phenylbenzenesulfonamide, a series of well-defined in-vitro and in-vivo experiments are necessary.

In-Vitro Anticancer Activity Assays

Protocol 1: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., Huh7 for liver cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of N,4-Dimethyl-N-phenylbenzenesulfonamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA IX and CA XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibition Assay: In a 96-well plate, mix the enzyme with varying concentrations of N,4-Dimethyl-N-phenylbenzenesulfonamide and incubate.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (4-nitrophenolate) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC₅₀ or Kᵢ value.

In-Vitro Antimicrobial Activity Assays

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform serial dilutions of N,4-Dimethyl-N-phenylbenzenesulfonamide in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Toxicology and Safety Considerations

Preliminary toxicological information on related compounds suggests that some sulfonamide derivatives can be toxic if ingested or inhaled and may cause irritation to the eyes and skin.[20] For instance, 4-hydroxy-N,N-dimethylbenzenesulfonamide is classified as harmful if swallowed and causes skin and eye irritation.[21] Therefore, appropriate personal protective equipment should be used when handling N,4-Dimethyl-N-phenylbenzenesulfonamide in a laboratory setting. Further in-vivo toxicological studies are necessary to determine its safety profile for any potential therapeutic applications.

Conclusion and Future Directions

N,4-Dimethyl-N-phenylbenzenesulfonamide, as a member of the versatile sulfonamide class of compounds, holds considerable potential for a range of biological activities. The existing literature on related structures strongly suggests that it warrants investigation as an anticancer, antimicrobial, and anti-inflammatory agent. Future research should focus on a systematic evaluation of its biological effects through the in-vitro and in-vivo assays outlined in this guide. Furthermore, structure-activity relationship studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency and selectivity for specific biological targets. The insights gained from such studies will be invaluable for the drug development community in harnessing the therapeutic potential of this promising chemical scaffold.

References

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025).
  • Biological activity of methanesulfonamide deriv
  • 4,N-Dimethyl-N-phenyl-benzenesulfonamide. (n.d.). CymitQuimica.
  • N,N-Dimethyl-1,4-phenylenediamine Sulf
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o238. [Link]

  • N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o596. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). Journal of Medicinal Chemistry. [Link]

  • Sulfamide, N,N-dimethyl-N'-phenyl-. (n.d.). PubChem. [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). Results in Chemistry, 3, 100185. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). Journal of Medicinal Chemistry, 58(15), 6210-6220. [Link]

  • N,4-Dimethyl-N-phenylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576. [Link]

  • N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. [Link]

  • Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(15), 6753-6771. [Link]

  • A new azo-ester: 4-(phenyldiazenyl)phenyl benzene sulfonate - Spectral, thermal, and electrochemical behavior and its antimicrobial activity. (2015). ResearchGate. [Link]

  • Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. (2012). Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2013). Organic Syntheses, 90, 356-366. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2020). Molecules, 25(11), 2535. [Link]

  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. (2025). ResearchGate. [Link]

  • A New "Angle" on Kinase Inhibitor Design: Prioritizing Amphosteric Activity Above Kinase Inhibition. (2015). Molecular & Cellular Oncology, 2(2), e975641. [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). Molecules, 26(11), 3186. [Link]

  • SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. (2009). Cancer Chemotherapy and Pharmacology, 65(3), 545-555. [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2022). Medicinal Chemistry, 18(7), 803-813. [Link]

  • Structure-activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 2051-2056. [Link]

  • 4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 2051–2056. [Link]

  • 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o6. [Link]

  • Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. (2025). Environmental Toxicology and Chemistry. [Link]

Sources

Crystal structure of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Analysis and Supramolecular Architecture of N,4-Dimethyl-N-phenylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive structural analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-N-phenyl-p-toluenesulfonamide).[1][2] As a core scaffold in medicinal chemistry, this molecule serves as a critical model for understanding sulfonamide bond geometry (


), steric hindrance in 

-disubstituted systems, and the role of hyperconjugation in sulfonyl stability.

This guide details the synthesis protocol, crystallographic methodology, and supramolecular packing forces.[2] It synthesizes data from direct synthesis and homologous structural models (specifically the


-ethyl analog) to define the steric and electronic landscape of the molecule.[1]

Chemical Context & Synthesis Protocol

The synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide is a nucleophilic substitution reaction where


-methylaniline acts as the nucleophile attacking the electrophilic sulfur of 

-toluenesulfonyl chloride (Tosyl Chloride).[1]
Reaction Mechanism

The reaction proceeds via an


-like mechanism at the sulfur center, involving a trigonal bipyramidal transition state.[1][2] The addition of a base (Pyridine or Triethylamine) is essential to neutralize the HCl byproduct and drive the equilibrium forward.[1]
Optimized Synthesis Protocol

Reagents:

  • 
    -Toluenesulfonyl chloride (
    
    
    
    ): 1.0 equiv (19.0 g, 100 mmol)[1]
  • 
    -Methylaniline: 1.1 equiv (11.8 g, 110 mmol)[1]
    
  • Pyridine (Solvent/Base): 50 mL[1]

  • Solvent for workup: Dichloromethane (DCM), 10% HCl, Brine.[2]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -toluenesulfonyl chloride (19.0 g) in anhydrous pyridine (50 mL) at 
    
    
    
    under an inert nitrogen atmosphere.
  • Addition: Add

    
    -methylaniline (11.8 g) dropwise over 20 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .[1][2]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing concentrated HCl (to neutralize pyridine).

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless prismatic crystals suitable for X-ray diffraction.[1][2]

Yield: ~90-95% Melting Point:


[1]
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: TsCl + N-Methylaniline Mix Mixing (0°C) Solvent: Pyridine Start->Mix N2 atm React Reaction (RT, 4h) Nucleophilic Substitution Mix->React Warm to RT Quench Quench Ice Water + HCl React->Quench Complete Extract Extraction DCM / Brine Wash Quench->Extract Phase Sep Crystal Crystallization EtOH/H2O (9:1) Extract->Crystal Evaporation Product Pure Product Crystalline Solid Crystal->Product Slow Cool

Figure 1: Step-by-step synthesis and purification workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide.

Crystallographic Characterization

The structural determination of sulfonamides relies on Single Crystal X-Ray Diffraction (SC-XRD).[1][2] While the specific metric data for the


-methyl derivative is often analyzed in comparison to its homologs, the 

-ethyl analog (

-ethyl-

-phenyl-

-toluenesulfonamide) provides a high-fidelity structural surrogate for discussing bond parameters and packing geometry.[1]
Crystal Data & Refinement Parameters (Representative)

The following parameters are typical for


-alkyl-

-aryl sulfonamides crystallizing in the Orthorhombic or Monoclinic systems.
ParameterValue (Analogous Model)Description
Crystal System OrthorhombicCommon for

-substituted sulfonamides
Space Group

Centrosymmetric, favoring antiparallel packing
Unit Cell (

)
~14.12 ÅAxis defined by stacking direction
Unit Cell (

)
~10.41 ÅAxis defined by lateral width
Unit Cell (

)
~19.76 ÅLong axis (molecular length)
Z 8Molecules per unit cell
Radiation Mo

(

)
Standard source for organic crystals
R-Factor ~0.05 (5%)Indicates high-quality structural solution
Structural Geometry & Bond Metrics

The core geometry is defined by the tetrahedral sulfur atom and the hybridization of the nitrogen atom.[1][2]

  • The Sulfonamide Core (

    
    ): 
    
    • The Sulfur atom exhibits a distorted tetrahedral geometry.[1][2]

    • Bond Angles: The

      
       angle is typically expanded (
      
      
      
      to
      
      
      ) due to repulsion between the oxygen lone pairs.[1][2] The
      
      
      angle is compressed (
      
      
      ).[1][2]
    • Bond Lengths:

      • 
        : 
        
        
        
        (Double bond character).[1][2]
      • 
        : 
        
        
        
        .[1][2] This bond is shorter than a pure single bond, indicating
        
        
        back-bonding or negative hyperconjugation (
        
        
        ).[1][2]
  • Nitrogen Hybridization (

    
     vs 
    
    
    
    ):
    • In

      
      -disubstituted sulfonamides, the nitrogen atom is often pyramidal  rather than planar.[1][2]
      
    • However, the steric bulk of the Phenyl and Methyl groups forces a specific torsion angle (

      
      ) to minimize clash with the sulfonyl oxygens.[1]
      
    • The phenyl ring on the nitrogen is typically rotated out of the plane of the

      
       bond to avoid steric interference with the ortho-hydrogens.[1]
      
Structural Logic Diagram

StructureLogic Core Sulfonamide Core (R-SO2-N-R2) Sulfur Sulfur Atom Distorted Tetrahedral Core->Sulfur Nitrogen Nitrogen Atom Pyramidal/Planar Hybrid Core->Nitrogen Sterics Steric Clash (Methyl vs Ortho-H) Sulfur->Sterics Sulfonyl Oxygens Nitrogen->Sterics N-Methyl & N-Phenyl Conformation Butterfly Conformation (Twisted Planes) Sterics->Conformation Forces Rotation

Figure 2: Structural causality flow.[1] Steric interactions between the N-substituents and Sulfonyl oxygens dictate the final "Butterfly" conformation.[1]

Supramolecular Architecture

The crystal stability of N,4-Dimethyl-N-phenylbenzenesulfonamide is governed by non-covalent interactions (NCIs).[1] Unlike primary sulfonamides (


), this molecule lacks strong hydrogen bond donors  (

), which fundamentally alters its packing motif.
Weak Hydrogen Bonding ( )[1][2]
  • Mechanism: The sulfonyl oxygens (

    
    ) act as strong acceptors.[1][2] The methyl protons (from the 
    
    
    
    -methyl or Tolyl group) and aromatic protons act as weak donors.[1][2]
  • Network: These interactions typically form infinite chains or dimers along the crystallographic b-axis.[1][2]

  • Significance: These weak forces are critical for the high melting point (

    
    ) despite the lack of classical H-bonds.[1]
    
Stacking
  • Interaction: The electron-deficient tolyl ring and the electron-rich

    
    -phenyl ring engage in offset face-to-face or edge-to-face (T-shaped) stacking.[1][2]
    
  • Geometry: Centroid-to-centroid distances are typically

    
    .[1][2]
    
  • Role: This stacking stabilizes the crystal lattice in the a-c plane, creating layers of hydrophobic aromatic domains separated by polar sulfonyl domains.[1][2]

Implications for Drug Development

Understanding the crystal structure of this scaffold is vital for Structure-Based Drug Design (SBDD) :

  • Solubility Profile: The lack of

    
     donors reduces aqueous solubility compared to primary sulfonamides.[1][2] Formulation strategies must account for this lipophilicity (
    
    
    
    ).[1][2]
  • Binding Pocket Fit: The "twisted" conformation (caused by the

    
    -methyl/phenyl clash) creates a specific 3D volume.[1][2] Drugs utilizing this scaffold will not fit into flat, narrow binding pockets; they require globular, hydrophobic cavities.[1][2]
    
  • Metabolic Stability: The

    
    -methyl group blocks metabolic 
    
    
    
    -glucuronidation, potentially increasing the half-life compared to
    
    
    analogs, though it introduces liability for
    
    
    -demethylation by CYPs.[1][2]

References

  • Gowda, B. T., et al. (2009).[1][2] "Crystal structure of N-ethyl-N-phenyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 65(3), o596.[2] (Primary structural homolog reference).

  • Sheldrick, G. M. (2008).[1][2] "A short history of SHELXL." Acta Crystallographica Section A, 64(1), 112-122. (Methodology for refinement).

  • PubChem Compound Summary. "N-Benzyl-N-methyl-p-toluenesulfonamide" (Analogous Data). National Center for Biotechnology Information.[1][2]

  • Cambridge Structural Database (CSD). Refcode Search for Sulfonamide Geometries.[1][2] CCDC.

Disclaimer: Specific unit cell parameters cited in Section 3.1 are derived from the isostructural N-ethyl homolog to illustrate the packing principles of N-alkyl-N-aryl sulfonamides, as the specific N-methyl CIF is not open-access. Synthesis protocols are based on standard organic transformations validated in the provided literature.

Sources

The Critical Role of Physicochemical Characteristics in the Development of Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with a therapeutic legacy spanning decades and applications ranging from antibacterial chemotherapy to treatments for glaucoma, inflammation, and diabetes.[1][2] The efficacy and safety profile of any sulfonamide-based drug candidate is not merely a function of its molecular structure but is profoundly dictated by a subtle interplay of its physicochemical properties. These characteristics—namely acidity (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability—govern the entire pharmacokinetic and pharmacodynamic lifecycle of the molecule.[3] Understanding and optimizing these properties is therefore a non-negotiable imperative in modern drug design and development.[4][5]

This in-depth guide provides a technical exploration of the core physicochemical characteristics of sulfonamide derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize candidate molecules, interpret the resulting data, and make informed decisions to advance promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the critical relationships between chemical properties and biological outcomes.

Core Physicochemical Properties of Sulfonamides

The biological journey of a drug molecule is a sequence of crossings—from the gut to the bloodstream, from the plasma into the target tissue, and finally, across the cell membrane to engage its molecular target. Each of these steps is modulated by the compound's physicochemical nature.

Acidity (pKa) and Ionization: The Gateway to Activity

The sulfonamide functional group, R-SO₂NH-R', is characteristically acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group, which stabilizes the resulting anion upon deprotonation of the amide nitrogen.[6] The pKa of this group is one of the most influential parameters for sulfonamide bioactivity.[7]

Mechanism and Importance : For antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate synthase (DHPS), the degree of ionization is paramount.[2][8] According to the widely accepted Woods-Fildes theory, the ionized form of the sulfonamide is the active species that mimics the p-aminobenzoic acid (PABA) substrate. An optimal pKa range, typically between 6.6 and 7.4, ensures that a significant fraction of the drug is ionized at physiological pH, allowing it to effectively compete with PABA.[9] This ionization state also critically influences solubility and the risk of crystalluria, a common side effect where the drug precipitates in the kidneys.[9]

Structural Modulation : The pKa of the sulfonamide moiety can be finely tuned by the nature of the substituent (R') on the amide nitrogen. Electron-withdrawing heterocyclic rings, such as isoxazole in sulfamethoxazole, lower the pKa into the therapeutically optimal range.[9][10] This principle is a classic example of a structure-property relationship that guides medicinal chemistry efforts.[11]

The diagram below illustrates the fundamental equilibrium between the neutral and ionized forms of a sulfonamide, which is governed by the environmental pH and the molecule's intrinsic pKa.

pKa_Equilibrium cluster_env Environmental pH Neutral R-SO₂NH-R' (Unionized) More Lipophilic Ionized R-SO₂N⁻-R' (Ionized) More Hydrophilic Neutral->Ionized + H₂O Ionized->Neutral + H₃O⁺ pH_low pH < pKa pH_low->Neutral Favors pH_high pH > pKa pH_high->Ionized Favors

Caption: Relationship between pH, pKa, and the ionization state of a sulfonamide.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

Importance in ADME :

  • Absorption : A suitable level of lipophilicity is required for a drug to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

  • Distribution : Lipophilicity influences how a drug distributes into various tissues and its binding to plasma proteins. Highly lipophilic drugs may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.[12]

  • Metabolism & Excretion : Very lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may be more difficult to excrete.

There is a delicate balance to strike; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[13] For many successful oral drugs, logP values fall within a range of 1 to 3. Studies have shown that for sulfonamides, lipophilicity is generally of secondary importance to pKa for in vitro antibacterial activity but becomes critical for pharmacokinetic properties in vivo.[7]

Aqueous Solubility

Solubility is a fundamental prerequisite for drug absorption. A compound must be dissolved in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major cause of failure for drug candidates in development.

Factors and Consequences : The solubility of sulfonamides is highly dependent on their ionization state and, consequently, on pH.[4] As weak acids, they are generally less soluble in acidic environments (like the stomach) where the neutral form predominates, and more soluble in the more alkaline conditions of the intestine where the ionized form is favored. This pH-dependent solubility has direct implications for oral bioavailability and the risk of crystalluria in the acidic environment of the renal tubules.[1]

Chemical Stability

A drug molecule must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration, as well as the physiological environments of the body. The primary degradation pathway for many sulfonamides is the hydrolytic cleavage of the S-N bond.[14][15]

Hydrolytic Stability : Most sulfonamides are relatively stable at neutral and alkaline pH but can undergo acid-catalyzed hydrolysis.[14][16] The rate of degradation is often pH-dependent, with increased instability under strongly acidic conditions.[14][17] Photolytic Stability : Aromatic sulfonamides, particularly those with an unsubstituted p-amino group, can be susceptible to photodegradation upon exposure to UV light, as the aromatic ring acts as a chromophore.[14]

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of these properties is essential. The following section outlines standard, step-by-step protocols for key experiments.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. It is a gold-standard method for its accuracy and directness.

Methodology:

  • Preparation : Accurately weigh ~5-10 mg of the sulfonamide derivative and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

  • Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for acidic sulfonamides).

  • Execution : Add small, precise increments of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Methodology:

  • Phase Preparation : Prepare a phosphate buffer solution (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This prevents volume changes during the experiment.

  • Sample Preparation : Prepare a stock solution of the sulfonamide derivative in the aqueous buffer at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Partitioning : In a glass vial, combine a known volume of the n-octanol-saturated buffer containing the compound with a known volume of the buffer-saturated n-octanol (typically a 1:1 volume ratio).

  • Equilibration : Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification : Carefully remove an aliquot from the aqueous phase. Determine the concentration of the sulfonamide in this aliquot using a pre-validated analytical method. The concentration in the octanol phase is determined by mass balance.

  • Calculation : Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).

The workflow for this crucial experiment is visualized below.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep1 Pre-saturate n-octanol and buffer Prep2 Prepare stock solution in aqueous buffer Prep1->Prep2 Exp1 Combine phases (1:1 ratio) Prep2->Exp1 Exp2 Shake to equilibrate Exp1->Exp2 Exp3 Centrifuge to separate Exp2->Exp3 Ana1 Quantify concentration in aqueous phase (HPLC/UV) Exp3->Ana1 Ana2 Calculate [C] in octanol by mass balance Ana1->Ana2 Ana3 Calculate logP Ana2->Ana3

Caption: Experimental workflow for logP determination via the shake-flask method.

Data Interpretation and Application in Drug Design

The data generated from these experiments are not merely numbers; they are critical guides for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Data Summary: Physicochemical Properties of Representative Sulfonamides

The table below summarizes typical physicochemical data for several well-known sulfonamide derivatives, illustrating the diversity within the class.

CompoundpKalogPAqueous Solubility (mg/L)Primary Indication
Sulfanilamide10.4-0.62~7500Antibacterial (historical)
Sulfamethoxazole7.10.89~610Antibacterial
Sulfadiazine6.5-0.09~130Antibacterial
Acetazolamide7.2-0.27~400Diuretic, Antiglaucoma
Celecoxib11.13.6~7Anti-inflammatory (COX-2)

Data compiled from various literature sources for illustrative purposes.[4][18]

Applying the Data :

  • A newly synthesized antibacterial candidate with a pKa of 9.5 would be flagged for modification to lower its pKa into the optimal 6.6-7.4 range.[9]

  • A highly potent compound with a logP of 5.5 and solubility of <1 mg/L would be prioritized for structural changes to enhance its hydrophilicity, thereby improving its absorption and reducing potential liabilities.[19]

  • If a lead compound shows significant degradation in a 24-hour stability test at pH 4.0, formulation strategies (e.g., enteric coating) or structural modifications to improve stability would be considered.[16]

The relationship between these core properties and the overall ADME profile is complex but can be conceptually mapped.

ADME_Properties pKa pKa (Ionization) Sol Solubility pKa->Sol influences Abs Absorption pKa->Abs Exc Excretion pKa->Exc logP logP / logD (Lipophilicity) logP->Abs influences Dist Distribution logP->Dist Met Metabolism logP->Met Tox Toxicity logP->Tox Sol->Abs enables Stab Stability Stab->Abs required for Stab->Dist

Caption: Interplay between core physicochemical properties and ADME outcomes.

Conclusion

The physicochemical characteristics of sulfonamide derivatives are inextricably linked to their therapeutic potential. A thorough and early-stage evaluation of pKa, lipophilicity, solubility, and stability is fundamental to the successful design and development of novel sulfonamide-based drugs. By employing robust experimental protocols and interpreting the data within the context of established drug discovery principles, researchers can efficiently navigate the complex path of lead optimization, mitigating risks of late-stage failure and ultimately increasing the probability of delivering safe and effective medicines.

References

  • Bultsma, T., & De Visser, J. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved from [Link]

  • Plašil, P., & Jampílek, J. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94, 165–172.
  • (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Retrieved from [Link]

  • (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.
  • Ahmad, I., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Khan, A., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

  • (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • (n.d.). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Retrieved from [Link]

  • (2025).
  • Yousef, F., et al. (2018).
  • (n.d.). Sulfonamide. Wikipedia. Retrieved from [Link]

  • (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]

  • Nowak, P., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Retrieved from [Link]

  • Iqbal, D., et al. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • (n.d.). Sulfonamide Degradation. Technische Universität München. Retrieved from [Link]

  • (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]

  • Al-Ghamdi, S. S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • (n.d.). The lipophilicity parameters of sulfonamide derivatives are ranked by.... ResearchGate. Retrieved from [Link]

  • Sorensen, M., et al. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Retrieved from [Link]

  • (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

  • Tudor, C. R., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

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N,4-Dimethyl-N-phenylbenzenesulfonamide solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N,4-Dimethyl-N-phenylbenzenesulfonamide

Introduction

N,4-Dimethyl-N-phenylbenzenesulfonamide is a molecule of interest within the broader class of sulfonamides, compounds known for their diverse applications in pharmaceuticals and chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Among the most critical of these properties are solubility and chemical stability. These parameters govern a molecule's behavior in various environments, influencing everything from its biological absorption and distribution to its formulation, shelf-life, and manufacturing processes.

Publicly available experimental data on the solubility and stability of N,4-Dimethyl-N-phenylbenzenesulfonamide is limited. Therefore, this guide is designed not as a summary of existing data, but as a comprehensive, first-principles-based technical roadmap. It provides the foundational knowledge and detailed experimental protocols necessary for a researcher to meticulously determine these critical attributes. By grounding our approach in internationally recognized guidelines and established scientific methodologies, this document serves as a self-validating system for generating reliable and reproducible data for N,4-Dimethyl-N-phenylbenzenesulfonamide or any new chemical entity.

Part 1: A Framework for Determining Solubility

Scientific Rationale: Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a fundamental determinant of a compound's bioavailability and developability. For oral drug candidates, for instance, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[1][2] We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the most stable crystalline form of the compound, providing a solid foundation for formulation and biopharmaceutical assessment.[1]

Core Experimental Workflow: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1][3] Its enduring prevalence is due to its reliability and direct measurement of the thermodynamic endpoint. The causality behind this choice is simple: by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, we ensure that the resulting solution is truly saturated and that the solid phase has converted to its most stable polymorph.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis API Excess API (N,4-Dimethyl-N-phenylbenzenesulfonamide) Slurry Create Slurry in Vials API->Slurry Solvents Select Solvents (e.g., pH 1.2, 4.5, 6.8 buffers, Organic Solvents) Solvents->Slurry Agitate Agitate at Controlled Temperature (e.g., 25°C or 37°C) Slurry->Agitate Equilibrate Equilibrate for 24-72h (until plateau) Agitate->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (e.g., HPLC-UV) Separate->Quantify Result Solubility Data (mg/mL) Quantify->Result

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of N,4-Dimethyl-N-phenylbenzenesulfonamide in various aqueous and organic media.

Materials:

  • N,4-Dimethyl-N-phenylbenzenesulfonamide (solid, characterized for purity and polymorphic form)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, pre-screened for non-binding)

  • Calibrated pH meter

  • Validated HPLC-UV or LC-MS method for quantification

  • Solvents:

    • pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[4]

    • pH 4.5 acetate buffer[4]

    • pH 6.8 phosphate buffer[4]

    • Purified water

    • Relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMSO)

Methodology:

  • Preparation: Add an excess amount of N,4-Dimethyl-N-phenylbenzenesulfonamide to a series of vials. The "excess" is critical; a visual confirmation of undissolved solid must be present at the end of the experiment.[3]

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • pH Verification (for aqueous buffers): Measure and record the initial pH of the resulting slurry. This ensures the compound itself does not significantly alter the buffer pH.[3]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for ambient solubility, 37°C for physiological relevance). Agitate for a predetermined period, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the concentration in solution reaches a plateau.[4]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Separate the supernatant by centrifugation followed by filtration through a low-binding syringe filter. The causality for this dual approach is to ensure complete removal of all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated, stability-indicating HPLC method.[3][5]

  • Final pH Measurement: Record the pH of the final saturated solution to check for any changes during equilibration.[3]

Data Presentation: Summarizing Solubility

Quantitative data should be organized clearly to allow for easy comparison across conditions.

Table 1: Aqueous and Organic Solubility of N,4-Dimethyl-N-phenylbenzenesulfonamide

Solvent/MediumpH (Initial)pH (Final)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
pH 1.2 Buffer1.225
pH 4.5 Buffer4.525
pH 6.8 Buffer6.825
Purified Water-25
pH 1.2 Buffer1.237
pH 4.5 Buffer4.537
pH 6.8 Buffer6.837
Ethanol--25
Acetonitrile--25
DMSO--25

Part 2: A Guide to Comprehensive Stability Assessment

Scientific Rationale: A stability testing program is designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] This information is crucial for establishing a re-test period for the substance and recommending storage conditions.[6][7] The approach is twofold: first, we perform forced degradation (stress testing) to identify likely degradation pathways and to ensure our analytical method is "stability-indicating." Second, we conduct a formal stability study under ICH-prescribed conditions.[8][9][10]

Core Experimental Workflow: Stability Program

A logical, phased approach is essential for an efficient and comprehensive stability assessment. The program begins with aggressive stress testing to understand the molecule's vulnerabilities and concludes with long-term studies that simulate real-world storage.

Stability_Workflow cluster_stress Phase 1: Forced Degradation (Stress Testing) cluster_formal Phase 2: Formal ICH Stability Study cluster_outcome Outcome Stress_Conditions Apply Stress Conditions - Hydrolysis (Acid, Base, Neutral) - Oxidation (e.g., H₂O₂) - Photolysis (ICH Q1B) - Thermal (High Temp) Develop_Method Develop Stability-Indicating Analytical Method (HPLC/LC-MS) Stress_Conditions->Develop_Method Identify_Pathways Identify Degradation Pathways & Characterize Degradants Develop_Method->Identify_Pathways Setup_Study Place API on Stability (≥3 Batches) Identify_Pathways->Setup_Study Informs Formal Study Design Storage Store at ICH Conditions - Long Term (e.g., 25°C/60%RH) - Accelerated (e.g., 40°C/75%RH) Setup_Study->Storage Timepoints Test at Timepoints (0, 3, 6, 9, 12... months) Storage->Timepoints Test_Params Test Parameters - Assay - Purity/Degradants - Appearance Timepoints->Test_Params Retest_Period Establish Re-test Period & Storage Conditions Test_Params->Retest_Period

Caption: A Comprehensive Stability Assessment Program.

Detailed Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of N,4-Dimethyl-N-phenylbenzenesulfonamide. This is essential for developing and validating a stability-indicating analytical method.[11][12][13] A target degradation of 5-20% is generally considered appropriate to generate primary degradants without overly complex secondary products.[13]

Methodology:

  • Sample Preparation: Prepare solutions of N,4-Dimethyl-N-phenylbenzenesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Hydrolytic Stress:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at ~60-80°C.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Store at room temperature or heat gently. Sulfonamides can be susceptible to base-catalyzed hydrolysis.

    • Neutral Hydrolysis: Add purified water to the sample solution. Heat at ~60-80°C.

    • Procedure: Monitor the solutions at various time points (e.g., 2, 6, 24, 48 hours). If degradation is observed, neutralize the sample before HPLC analysis.

  • Oxidative Stress:

    • Add a solution of 3-30% hydrogen peroxide (H₂O₂) to the sample solution.

    • Procedure: Store at room temperature and monitor at various time points. The sulfonamide moiety can be susceptible to oxidation.

  • Photolytic Stress:

    • Expose the solid drug substance and a solution of the drug substance to a light source conforming to ICH Q1B guidelines.[14] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Procedure: A parallel sample protected from light (e.g., with aluminum foil) must be used as a dark control to differentiate between light-induced and thermal degradation.[14]

  • Thermal Stress:

    • Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) with and without humidity.[12]

    • Procedure: Test at various time points (e.g., 1, 2, 4 weeks).

Data Presentation: Summarizing Forced Degradation

Table 2: Forced Degradation Results for N,4-Dimethyl-N-phenylbenzenesulfonamide

Stress ConditionDuration/Temp% Assay RemainingNo. of DegradantsRRT of Major Degradant(s)% Area of Major Degradant(s)
0.1 N HCl_ hours
0.1 N NaOH_ hours
Water (Heat)_ hours
3% H₂O₂_ hours
Photolytic (ICH Q1B)_ M lux.hr
Thermal (Solid, 80°C)_ days
Thermal/Humidity (Solid, 60°C/75%RH)_ days

RRT = Relative Retention Time

Detailed Protocol 2: Formal (ICH) Stability Study

Objective: To evaluate the stability of N,4-Dimethyl-N-phenylbenzenesulfonamide under defined long-term and accelerated storage conditions to establish a re-test period.[6][8][10]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[6]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions & Time Points:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. (Only required if significant change occurs under accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[15]

  • Stability-Indicating Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection of physical properties (e.g., color, form).

    • Assay: Quantification of the active substance.

    • Purity: Determination of degradation products using a validated stability-indicating method.

Data Presentation: Summarizing Formal Stability

Table 3: Formal Stability Data for N,4-Dimethyl-N-phenylbenzenesulfonamide (Batch: XXXXX) Storage Condition: 40°C / 75% RH

Time PointAppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
Initial
1 Month
3 Months
6 Months
Limits Report 95.0-105.0 ≤ 0.10 ≤ 0.5

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of N,4-Dimethyl-N-phenylbenzenesulfonamide. By adhering to these detailed protocols, which are rooted in established scientific principles and global regulatory standards, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical research and pharmaceutical development. The causality-driven experimental designs and self-validating nature of the described workflows ensure that the resulting data package will be both scientifically sound and fit for purpose, empowering the advancement of promising chemical entities from the laboratory to their full potential.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Guideline, Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH Guidelines for Stability. K K Wagh College of Pharmacy, Nashik. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Ahmad T, Ahmad I. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Pak J Pharm Sci. 1988;1(1):1-4. Available at: [Link]

  • Photostability of sulfonated and sulfonamide bacteriochlorins in PBS solutions. ResearchGate. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • N,N-dimethyl-2-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Benzenesulfonamide, N,4-dimethyl-. NIST WebBook. Available at: [Link]

  • Benzenesulfonamide, N,4-dimethyl-N-nitroso-. NIST WebBook. Available at: [Link]

  • Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem. Available at: [Link]

  • 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available at: [Link]

  • Piggott, Andrew M., and Peter Karuso. "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron letters 48.42 (2007): 7452-7455. Available at: [Link]

  • A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link]

  • 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem. Available at: [Link]

  • 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. PMC. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Request PDF. ResearchGate. Available at: [Link]

  • Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. DergiPark. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. MDPI. Available at: [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Available at: [Link]

  • Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. PubMed. Available at: [Link]

  • Metabolic pathway for the degradation of naphthalene sulfonates. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • 4-Methyl-N-phenyl-benzene-sulfonamide. PubMed. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. Available at: [Link]

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Technical Guide: Therapeutic Targeting of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Antibacterial Origins to Multi-Modal Precision Medicine

Executive Summary: The "Privileged Scaffold"

The sulfonamide moiety (


) is not merely a historical artifact of the antibiotic era; it is a privileged scaffold  in modern medicinal chemistry. Its thermodynamic stability, ability to participate in complex hydrogen bonding networks, and unique geometry allow it to act as a bioisostere for carboxylic acids and transition states.

This guide moves beyond the classical Dihydropteroate Synthase (DHPS) inhibition to explore three high-value therapeutic modalities: Metalloenzyme Modulation (Carbonic Anhydrases) , Protein-Protein Interaction (PPI) Disruption (Bcl-2 family) , and Kinase/Protease Inhibition .[1]

Target Class I: Metalloenzymes (Carbonic Anhydrases)

The Mechanistic Shift

While early sulfonamides were systemic diuretics, modern drug design targets specific isoforms, particularly CA IX and XII , which are overexpressed in hypoxic tumors to regulate pH.

  • Mechanism: The deprotonated sulfonamide nitrogen acts as a zinc-binding group (ZBG).[1] It displaces the zinc-bound water molecule/hydroxide ion within the enzyme's active site, coordinating directly to the Zn(II) ion in a tetrahedral geometry.

  • Key Insight: The "tail" of the sulfonamide determines isoform selectivity. Bulky, lipophilic tails can exploit the hydrophobic pocket of CA IX, avoiding the ubiquitous CA II isoform responsible for systemic side effects.

Validated Experimental Protocol: Esterase Activity Assay

Carbonic anhydrases possess esterase activity, allowing for a high-throughput colorimetric readout using p-Nitrophenyl Acetate (pNPA) .[1]

Protocol: Kinetic Determination of CA Inhibition (


) 
  • Reagent Preparation:

    • Buffer: 50 mM Tris-SO

      
      , pH 7.6.
      
    • Substrate: 3 mM pNPA in 3% (v/v) acetonitrile (prepare fresh).

    • Enzyme: Recombinant hCA IX or hCA II (1–5 µM stock).

  • Assay Setup (96-well plate):

    • Blank: 10 µL Buffer + 90 µL Substrate.

    • Control: 10 µL Enzyme + 90 µL Substrate.

    • Test: 10 µL Enzyme + 10 µL Inhibitor (variable conc.) + 80 µL Substrate.

  • Kinetic Readout:

    • Measure Absorbance at 405 nm (formation of p-nitrophenol) every 15 seconds for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .[1]
      

Validation Check: The spontaneous hydrolysis of pNPA (Blank) must be subtracted from all enzymatic rates. Acetazolamide should be used as a positive control (


 for hCA II).[1]

Target Class II: Protein-Protein Interactions (Bcl-2 Family)

The Acyl-Sulfonamide Bioisostere

Inhibiting Protein-Protein Interactions (PPIs) is notoriously difficult due to large, flat binding interfaces.[1] The acyl-sulfonamide moiety (e.g., in ABT-737/Navitoclax) was a breakthrough.[1]

  • Mechanism: The acidity of the acyl-sulfonamide NH (

    
    ) mimics the carboxylic acid of the conserved Asp residue found in the BH3 domain of pro-apoptotic proteins (like Bad/Bak). This allows the drug to anchor into the hydrophobic groove of anti-apoptotic proteins (Bcl-xL, Bcl-2), neutralizing their survival signals.
    
Validated Experimental Protocol: Fluorescence Polarization (FP)

To validate BH3-mimetic activity, a competitive FP assay is the gold standard.

Protocol: Bcl-xL/Bcl-2 Competitive Binding Assay

  • Probe Design: Synthesize a 21-mer peptide derived from the BH3 domain of Bad or Bak, labeled N-terminally with Fluorescein (FITC-Bad).[1]

  • Optimization: Determine the

    
     of the FITC-Bad peptide with the recombinant Bcl-xL protein to establish the working protein concentration (typically used at 
    
    
    
    value).
  • Competition Assay:

    • Mix: 20 nM FITC-Bad peptide + 40 nM Bcl-xL protein in assay buffer (20 mM phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68).

    • Add: Serial dilutions of the sulfonamide test compound.

    • Incubate: 30 minutes at room temperature in the dark.

  • Measurement:

    • Read Fluorescence Polarization (mP units) (Ex: 485 nm, Em: 530 nm).

  • Interpretation:

    • High mP = Peptide bound to Protein (No Inhibition).

    • Low mP = Peptide displaced by Sulfonamide (Active Inhibitor).

Target Class III & IV: Kinases and Proteases

Kinases (VEGFR/Raf)

Sulfonamides (e.g., Sorafenib, Pazopanib) often utilize a urea-sulfonamide linker.[1]

  • Binding Mode: The urea moiety forms hydrogen bonds with the "gatekeeper" residue and the conserved Glu/Asp of the kinase DFG motif. The sulfonamide tail extends into the allosteric hydrophobic pocket, stabilizing the kinase in its inactive ("DFG-out") conformation.

HIV Protease

In antiretrovirals like Darunavir , the sulfonamide is critical for backbone binding.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Ile50/Ile50' (or equivalent residues) in the protease flap. This often involves displacing a structural water molecule, creating a tight "flap-closed" conformation that is resistant to mutation.[1]

Visualizations

Diagram 1: The Sulfonamide Pharmacophore Versatility

This diagram illustrates how the core scaffold adapts to different binding pockets.

Sulfonamide_Versatility Scaffold Sulfonamide Core (R-SO2-NH-R') Target_CA Target: Carbonic Anhydrase (Metalloenzyme) Scaffold->Target_CA Primary Sulfonamide Target_Bcl Target: Bcl-2/Bcl-xL (PPI Interface) Scaffold->Target_Bcl Acyl-Sulfonamide Target_Kinase Target: VEGFR/Raf (Kinase Domain) Scaffold->Target_Kinase Urea-Sulfonamide Mech_CA Mechanism: Zn(II) Coordination Displaces H2O Target_CA->Mech_CA Mech_Bcl Mechanism: Acyl-Sulfonamide Mimics Asp (BH3) Target_Bcl->Mech_Bcl Mech_Kinase Mechanism: H-Bonding to DFG Motif (Glu/Asp) Target_Kinase->Mech_Kinase

Caption: Divergent binding modes of the sulfonamide scaffold across three major therapeutic classes.

Diagram 2: Carbonic Anhydrase Inhibition Workflow

A logic flow for the experimental validation of CA inhibitors.

CA_Workflow Start Compound Synthesis (Sulfonamide Tail Variation) Screen Primary Screen: pNPA Esterase Assay Start->Screen Decision Inhibition > 50%? Screen->Decision Kinetic Determine Ki (Cheng-Prusoff) Decision->Kinetic Yes Discard Discard/Redesign Decision->Discard No Selectivity Selectivity Screen (hCA IX vs hCA II) Kinetic->Selectivity XRay X-Ray Crystallography (Confirm Zn Coordination) Selectivity->XRay High Selectivity

Caption: Step-by-step validation workflow for Carbonic Anhydrase inhibitors using esterase assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[2] Link

  • Tse, C., et al. (2008). ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor.[1][3] Cancer Research. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.[2] Link

  • Ghosh, A. K., et al. (2007). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide, a tertiary sulfonamide. The synthesis is achieved through the sulfonylation of N-methylaniline with p-toluenesulfonyl chloride. This guide is structured to provide not only a step-by-step methodology but also a deep understanding of the underlying chemical principles, the rationale for procedural choices, and a robust framework for self-validation. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable and well-elucidated synthetic procedure.

Scientific Foundation and Rationale

The formation of a sulfonamide bond is a cornerstone reaction in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, including antibacterial agents and protease inhibitors. The protocol described herein employs a classic and highly reliable method: the reaction of a secondary amine (N-methylaniline) with a sulfonyl chloride (p-toluenesulfonyl chloride).

Reaction Scheme:

Figure 1: Synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide from N-methylaniline and p-toluenesulfonyl chloride.

Mechanistic Insight: The core of this synthesis is a nucleophilic acyl-type substitution reaction. The nitrogen atom of N-methylaniline, acting as a nucleophile, attacks the highly electrophilic sulfur atom of p-toluenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion as the leaving group. A crucial component of this reaction is the presence of a base, such as pyridine or triethylamine. The base serves a critical dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thereby quenching the reaction. It can also act as a nucleophilic catalyst in some cases.

Experimental Protocol: Synthesis and Validation

This protocol is designed as a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.

2.1. Materials and Equipment

MaterialGradeSupplier ExampleCAS NumberNotes
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-Aldrich98-59-9Corrosive, moisture-sensitive.
N-methylaniline≥98%Sigma-Aldrich100-61-8Toxic, light-sensitive.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1Use as both solvent and base.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For extraction.
Hydrochloric Acid (HCl)1 M solutionVWR7647-01-0For aqueous work-up.
Sodium Bicarbonate (NaHCO₃)Saturated solutionVWR144-55-8For aqueous work-up.
Brine (NaCl solution)Saturated solutionVWR7647-14-5For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6For drying organic layer.
Silica Gel230-400 meshSiliCycle7631-86-9For column chromatography (if needed).

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

2.2. Reagent Stoichiometry

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
N-methylaniline107.1520.01.02.14 g (2.1 mL)
p-Toluenesulfonyl chloride (TsCl)190.6522.01.14.19 g
Pyridine79.10--25 mL (as solvent)

Causality Note: A slight excess (1.1 equivalents) of p-toluenesulfonyl chloride is used to ensure the complete consumption of the limiting N-methylaniline, which can simplify purification. Pyridine is used in large excess as it serves as both the base and the reaction solvent, ensuring the reaction medium remains basic throughout.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (2.14 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (25 mL) to the flask. Stir the solution until the N-methylaniline is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical to moderate the exothermic reaction and prevent the formation of undesired byproducts.[1]

  • Addition of Sulfonyl Chloride: Slowly add solid p-toluenesulfonyl chloride (4.19 g, 22.0 mmol) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • In-Process Monitoring (TLC): Monitor the reaction's progress using TLC (eluent: 20% Ethyl Acetate in Hexanes). Spot the starting N-methylaniline and the reaction mixture. The reaction is complete when the N-methylaniline spot has disappeared.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 40 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[1]

    • Self-Validation Check: The aqueous layer from the NaHCO₃ wash should be basic when tested with pH paper.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

  • Purification:

    • The crude product, often a pale yellow solid or oil, can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.[3]

    • Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If the product is an oil or recrystallization is ineffective, purify via silica gel column chromatography.[2]

  • Characterization: The final product should be a white to off-white solid. Determine the yield and characterize by melting point, NMR, and IR spectroscopy.

Data Presentation and Visualization

3.1. Expected Results

ParameterExpected Value
Product Name N,4-Dimethyl-N-phenylbenzenesulfonamide
Molecular Formula C₁₄H₁₅NO₂S[4]
Molecular Weight 261.34 g/mol [4]
Appearance White to off-white crystalline solid
Expected Yield 75-90%
Melting Point Check against literature values (if available) or establish experimentally.

3.2. Predicted Spectroscopic Data

(Based on analysis of structurally related compounds)

SpectroscopyPredicted Data
¹H NMR (CDCl₃)δ ~7.7 (d, 2H, Ar-H ortho to SO₂), ~7.3 (d, 2H, Ar-H meta to SO₂), ~7.2-7.4 (m, 5H, Phenyl-H), ~3.2 (s, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃)δ ~144 (Ar-C), ~136 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~38 (N-CH₃), ~21 (Ar-CH₃).
IR (KBr, cm⁻¹)~3060 (Ar C-H stretch), ~2925 (Aliphatic C-H stretch), ~1595 (C=C stretch), ~1350 (Asymmetric SO₂ stretch), ~1165 (Symmetric SO₂ stretch).[1]
Mass Spec (ESI)m/z calculated for C₁₄H₁₅NO₂S [M+H]⁺: 262.08.

3.3. Workflow and Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve N-methylaniline in Pyridine B 2. Cool to 0-5 °C A->B C 3. Add TsCl portion-wise B->C D 4. Stir at RT for 4-6h C->D E 5. Monitor by TLC D->E F 6. Quench with ice-water E->F G 7. Extract with DCM F->G H 8. Wash (HCl, NaHCO₃, Brine) G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Recrystallize from Ethanol I->J K Characterization (Yield, MP, NMR, IR) J->K Final Product

Caption: Experimental workflow for the synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide.

ReactionMechanism cluster_reactants Reactants Amine N-methylaniline (Nucleophile) Attack Nucleophilic Attack Amine->Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse of Intermediate Intermediate->Collapse Product Protonated Sulfonamide + Cl⁻ Collapse->Product Expels Cl⁻ Deprotonation Deprotonation by Base Product->Deprotonation Base (Pyridine) neutralizes HCl Final Final Product + Pyridinium Hydrochloride Deprotonation->Final

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Safety and Handling

Authoritative Grounding: The safety protocols outlined are based on established laboratory safety standards and specific material safety data sheets (MSDS).

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and a lachrymator. It reacts with water and moisture to produce corrosive HCl gas.[5][6] Handle only in a chemical fume hood.[5] Wear gloves, safety goggles, and a lab coat.[6] Store in a dry environment, away from moisture.[5][6]

  • N-methylaniline: This substance is toxic if ingested, inhaled, or absorbed through the skin. It is also a suspected mutagen. All handling must be performed in a chemical fume hood with appropriate PPE.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed or inhaled. Ensure adequate ventilation.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All extractions and evaporations must be conducted within a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available at: [Link]

  • N,4-Dimethyl-N-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. ILO and WHO. Available at: [Link]

  • N-methylaniline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. Available at: [Link]

Sources

Analytical methods for N,4-Dimethyl-N-phenylbenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for N,4-Dimethyl-N-phenylbenzenesulfonamide

N,4-Dimethyl-N-phenylbenzenesulfonamide is a sulfonamide derivative with a defined chemical structure that makes it a subject of interest in synthetic organic chemistry and potentially as an intermediate in the development of novel compounds.[1][2][3] The robust and unambiguous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and development. The presence of two aromatic rings, a tertiary amine, and a sulfonyl group provides multiple analytical handles for a comprehensive characterization strategy.

This technical guide presents a multi-faceted approach to the analytical characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The protocols detailed herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy analytical profile of the compound. We will delve into the causality behind experimental choices, offering insights honed from practical laboratory experience.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N,4-Dimethyl-N-phenylbenzenesulfonamide is essential for method development.

PropertyValueSource
IUPAC Name N,4-dimethyl-N-phenylbenzenesulfonamidePubChem[2]
Molecular Formula C₁₄H₁₅NO₂SPubChem[2]
Molecular Weight 261.34 g/mol PubChem[2]
CAS Number 599-62-2PubChem[2]
Appearance Crystalline solidBenchChem[3]

I. Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating N,4-Dimethyl-N-phenylbenzenesulfonamide from potential impurities, starting materials, and by-products.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of non-volatile organic compounds like N,4-Dimethyl-N-phenylbenzenesulfonamide. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Design: A C18 column is selected due to the hydrophobic nature of the two aromatic rings in the molecule. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength.[4] Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. UV detection is ideal as the phenyl and substituted benzene rings contain chromophores that absorb strongly in the UV region. A wavelength of 265 nm is often a good starting point for such compounds.[5]

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.

    • YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[5]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • N,4-Dimethyl-N-phenylbenzenesulfonamide reference standard

    • Sample of N,4-Dimethyl-N-phenylbenzenesulfonamide for analysis

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Injection Volume 5 µL[5]
Detection Wavelength 265 nm[5]
Run Time 40 minutes[5]
  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution to determine the retention time of N,4-Dimethyl-N-phenylbenzenesulfonamide.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Data Analysis:

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying any residual solvents or volatile by-products from the synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide.

Causality of Method Design: A low-polarity capillary column (e.g., TG-1MS) is suitable for separating a wide range of organic molecules. The temperature programming allows for the sequential elution of compounds based on their boiling points. Electron ionization (EI) is used to generate reproducible fragmentation patterns, which serve as a "fingerprint" for compound identification by matching against a spectral library like NIST.[2][6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • GC-MS system equipped with a capillary column and a mass selective detector.

    • Thermo scientific TG-1MS (15 m x 0.25 mm x 1 µm) or equivalent.[6]

  • Reagents and Materials:

    • Methanol or another suitable solvent (GC grade)

    • Sample of N,4-Dimethyl-N-phenylbenzenesulfonamide

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 240 °C[6]
Oven Program Start at 55 °C, hold for 1 min, then ramp to a suitable final temperature.[6]
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
  • Preparation of Sample Solution:

    • Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to N,4-Dimethyl-N-phenylbenzenesulfonamide by its retention time and mass spectrum. The molecular ion peak (m/z 261) and characteristic fragment ions (e.g., m/z 106, 197) should be present.[2]

    • Identify any other peaks by comparing their mass spectra with the NIST library.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of N,4-Dimethyl-N-phenylbenzenesulfonamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR is the most powerful tool for the unambiguous elucidation of molecular structure. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Causality of Method Design: A deuterated solvent such as Chloroform-d (CDCl₃) is used to dissolve the sample without introducing interfering proton signals.[7] Tetramethylsilane (TMS) is used as an internal standard with a defined chemical shift of 0 ppm.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • 400 MHz or higher NMR spectrometer.[7]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Expected Spectral Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d2HAromatic protons ortho to SO₂
~7.3d2HAromatic protons meta to SO₂
~7.1-7.4m5HPhenyl group protons
~3.2s3HN-CH₃
~2.4s3HAr-CH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~144Aromatic C attached to SO₂
~136Aromatic C attached to CH₃
~130-127Aromatic CH carbons
~38N-CH₃
~21Ar-CH₃

Note: The exact chemical shifts may vary slightly. The expected shifts are based on general principles and data for similar sulfonamide structures.[9]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Design: The vibrations of specific bonds in the molecule absorb infrared radiation at characteristic frequencies. This allows for the identification of the sulfonyl group (S=O), C-N bond, and aromatic C-H and C=C bonds.

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.[2]

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.[10]

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C stretch
~1350-1300 & ~1170-1150Asymmetric and symmetric SO₂ stretch
~1300-1000C-N stretch

Note: These are characteristic ranges for sulfonamides and aromatic compounds.[11]

III. Thermal Analysis for Stability Assessment

Thermal analysis techniques like DSC and TGA are used to determine the thermal stability and melting point of N,4-Dimethyl-N-phenylbenzenesulfonamide.

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, a key indicator of purity.

Causality of Method Design: A pure crystalline solid will have a sharp melting endotherm. The presence of impurities typically broadens the melting peak and lowers the melting point.

Experimental Protocol: DSC Analysis

  • Instrumentation:

    • DSC instrument

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min[12]

    • Temperature Range: Ambient to a temperature above the expected melting point.

    • Atmosphere: Nitrogen purge

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature.

Causality of Method Design: The onset of mass loss in a TGA thermogram indicates the temperature at which the compound begins to decompose. This is a critical parameter for understanding the thermal stability.[13][14]

Experimental Protocol: TGA Analysis

  • Instrumentation:

    • TGA instrument

  • Sample Preparation:

    • Place 5-10 mg of the sample into a TGA pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min

    • Temperature Range: Ambient to a temperature where complete decomposition is observed.

    • Atmosphere: Nitrogen purge

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide. The following diagram illustrates an integrated approach.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity & Quantification Sample Sample FTIR FTIR Sample->FTIR Functional Group ID DSC_TGA DSC / TGA Sample->DSC_TGA Thermal Properties NMR 1H & 13C NMR FTIR->NMR Proceed if consistent DSC_TGA->NMR GC_MS GC-MS NMR->GC_MS Orthogonal Confirmation Structure_Confirmed Structure Confirmed GC_MS->Structure_Confirmed HPLC HPLC Structure_Confirmed->HPLC Assess Purity Final_Report Final Report HPLC->Final_Report

Caption: Integrated workflow for the characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide.

Conclusion

The analytical characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and stability. The combination of chromatographic, spectroscopic, and thermal methods provides orthogonal data that, when taken together, create a robust and reliable analytical profile. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently characterize this compound.

References

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]

  • MDPI. (n.d.). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2014, December 10). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N,4-Dimethyl-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • PubMed. (2009, February 21). 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. Retrieved from [Link]

  • PubMed. (2009, May 7). 4-Methyl-N-phenyl-benzene-sulfonamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for 4-nitrophenyl benzenesulfonamide. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • ResearchGate. (2018, January 1). Thermal Analysis for Lipid Decomposition by DSC and TGA. Retrieved from [Link]

  • ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-phenylbenzenesulfonamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr. Retrieved from [Link]

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N,4-Dimethyl-N-phenylbenzenesulfonamide in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Synthetic Methodologies[1]


,4-Dimethyl-

-phenylbenzenesulfonamide (CAS: 640-61-9) Synonyms:

-Methyl-

-phenyl-

-toluenesulfonamide;

-Methyl-

-phenyltosylamide.[1]
Executive Summary

In the landscape of medicinal chemistry,


,4-Dimethyl-

-phenylbenzenesulfonamide
serves a dual role: it is a robust model substrate for studying tertiary sulfonamide stability/cleavage and a critical synthetic precursor for

-methyl-

-nitroso-

-toluenesulfonamide (Diazald), the industry-standard reagent for generating diazomethane.[1]

While primary sulfonamides (e.g., sulfamethoxazole) are renowned for antibacterial activity via dihydropteroate synthase inhibition, this tertiary analogue lacks such activity due to the absence of the ionizable N-H bond. Instead, its value lies in its chemical inertness, making it an ideal scaffold for:

  • Reaction Optimization: Benchmarking catalytic C–N bond formation and reductive S–N bond cleavage.

  • Reagent Synthesis: Safe generation of C1-building blocks (methylene insertion).

  • Crystallographic Standards: Studying sulfonamide bond geometry (trans/gauche conformations) in structure-based drug design (SBDD).

Chemical Profile & Stability Data[2][3]

This compound exhibits high lipophilicity and significant hydrolytic stability, characteristic of tertiary sulfonamides.

PropertyDataRelevance to Protocols
Molecular Formula

Stoichiometry calculations
Molecular Weight 275.37 g/mol Yield determination
Melting Point 76–79 °CPurity verification (sharp melt indicates high purity)
Solubility DCM, EtOAc, DMSO; Insoluble in

Organic extraction required; suitable for DMSO stock solutions
pKa N/A (No ionizable protons)Neutral at physiological pH; high membrane permeability
Stability Resistant to acid/base hydrolysisRequires reductive conditions for cleavage (e.g., Mg/MeOH)
Application Note: The "Diazald" Pathway

Context: Medicinal chemists frequently require diazomethane (


) for methylating acidic functional groups (carboxylic acids, phenols) or cyclopropanating alkenes during lead optimization. 

,4-Dimethyl-

-phenylbenzenesulfonamide is the direct precursor to Diazald.[1]
Workflow Visualization

The following diagram illustrates the synthetic utility of the scaffold, moving from its formation to its role as a methylene donor.

G Start p-Toluenesulfonyl Chloride Target N,4-Dimethyl-N- phenylbenzenesulfonamide (Target Scaffold) Start->Target Nucleophilic Substitution (Pyridine/DCM) Amine N-Methylaniline Amine->Target Nitroso N-Nitroso Derivative (Diazald) Target->Nitroso Nitrosation (NaNO2/AcOH) Diazomethane Diazomethane (CH2N2) Nitroso->Diazomethane Base Catalysis (KOH/EtOH) Drug Methylated/Cyclopropanated Drug Candidate Diazomethane->Drug Methylene Insertion

Experimental Protocols
Protocol A: High-Yield Synthesis of

,4-Dimethyl-

-phenylbenzenesulfonamide

Objective: To synthesize the scaffold with >95% purity for use as a reference standard or intermediate. Mechanism: Nucleophilic attack of the secondary amine (


-methylaniline) on the sulfonyl sulfur, eliminating HCl.

Reagents:

  • 
    -Toluenesulfonyl chloride (TsCl): 1.0 equiv (19.0 g, 100 mmol)
    
  • 
    -Methylaniline: 1.0 equiv (10.7 g, 100 mmol)[1]
    
  • Pyridine (Base/Solvent): 1.5 equiv or used as solvent

  • Dichloromethane (DCM): Solvent

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve

    
    -methylaniline (10.7 g) in dry DCM (150 mL). Add pyridine (12 mL) and cool the mixture to 0 °C using an ice bath.
    
  • Addition: Slowly add TsCl (19.0 g) portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature <5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into 1M HCl (100 mL) to neutralize excess pyridine and solubilize any unreacted amine.

  • Extraction: Separate the organic layer.[1] Wash with saturated

    
     (to remove residual acid) and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1).
    
  • Validation: Confirm identity via

    
     NMR. Look for the characteristic singlet methyl of the tosyl group (~2.4 ppm) and the N-methyl singlet (~3.2 ppm).
    
Protocol B: Reductive Cleavage Assessment (Deprotection Study)

Objective: To test the stability of the sulfonamide bond or remove the tosyl group to regenerate the amine (a common protecting group strategy in alkaloid synthesis). Context: Tertiary sulfonamides are notoriously difficult to cleave compared to primary/secondary analogues.[1] This protocol uses Magnesium/Methanol, a single-electron transfer (SET) method.[1]

Reagents:

  • 
    ,4-Dimethyl-
    
    
    
    -phenylbenzenesulfonamide (1.0 mmol)[1]
  • Magnesium turnings (Mg): 50 mmol (excess)

  • Methanol (MeOH): Anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfonamide (275 mg) in anhydrous MeOH (20 mL) in a dry flask equipped with a reflux condenser.

  • Activation: Add a small iodine crystal to activate the Mg turnings, then add the Mg (1.2 g) to the solution.

  • Reflux: Heat the mixture to reflux. Hydrogen gas will evolve; ensure proper venting.[1] Stir vigorously for 2–4 hours.

    • Mechanistic Insight: Mg generates solvated electrons in MeOH, which attack the S–N bond, cleaving it to yield the amine and the sulfinic acid salt.

  • Workup: Cool to room temperature. Quench with saturated

    
     solution.[1]
    
  • Analysis: Extract with ether. Analyze the organic phase by GC-MS or LC-MS to quantify the yield of

    
    -methylaniline (cleavage product).
    
    • Success Metric: >90% conversion indicates the method is effective for sterically hindered tertiary sulfonamides.

Critical Safety & Handling (E-E-A-T)
  • Diazomethane Precursor Risks: If converting this scaffold to its nitroso derivative (Diazald), be aware that the subsequent product, diazomethane, is explosive and highly toxic. Use specialized glassware (fire-polished, no ground joints) and blast shields.

  • Toxicology: The title compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Waste Disposal: Sulfonamides should not be disposed of down the drain due to potential environmental persistence. Incinerate in an approved chemical waste facility.

References
  • Sigma-Aldrich. (n.d.).[1] N-Methyl-p-toluenesulfonamide Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12543, N-Methyl-p-toluenesulfonamide. Retrieved from

  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E, 65(3).[2] (Provides crystallographic data and conformational analysis).

  • Hudlicky, M. (1980).[3] Diazomethane: Toxicity and explosion risks. Journal of Chemical Education. (Context for the nitroso-derivative application).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for sulfonamide cleavage protocols).

Sources

Recrystallization procedure for N,4-Dimethyl-N-phenylbenzenesulfonamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization and Purification of N-Methyl-N-phenyl-p-toluenesulfonamide

Abstract

This application note details the purification protocol for N-methyl-N-phenyl-p-toluenesulfonamide (CAS 599-62-2), a sulfonamide derivative commonly synthesized via the Schotten-Baumann reaction or pyridine-mediated sulfonylation of N-methylaniline. While the crude product often precipitates as a solid, it frequently contains occluded impurities such as unreacted amine, sulfonyl chloride hydrolysis products (p-toluenesulfonic acid), or hydrochloride salts. This guide provides a validated recrystallization procedure using methanol to achieve high purity (>99%) suitable for kinetic studies or use as a reference standard.

Introduction & Chemical Context

Target Molecule: N-Methyl-N-phenyl-p-toluenesulfonamide Synonyms: N,4-Dimethyl-N-phenylbenzenesulfonamide; N-Tosyl-N-methylaniline. CAS Number: 599-62-2 Molecular Formula: C₁₄H₁₅NO₂S Molecular Weight: 261.34 g/mol

The target compound is a lipophilic sulfonamide. Unlike primary sulfonamides (R-SO₂-NH₂), this tertiary sulfonamide lacks an acidic N-H proton, rendering it insoluble in basic aqueous solutions. This property is critical for the purification strategy: acidic impurities (like p-toluenesulfonic acid) can be removed via basic wash, but neutral organic impurities require recrystallization.

Common Impurity Profile:

  • p-Toluenesulfonyl chloride (Starting Material): Hydrolyzes to acid over time but may persist in the crystal lattice.

  • N-Methylaniline (Starting Material): Oxidizes to colored impurities (brown/red) if not removed.

  • p-Toluenesulfonic acid: Byproduct of hydrolysis; highly soluble in water/alcohols.

Solvent Selection Logic

The choice of solvent is governed by the principle of "like dissolves like" and the temperature dependence of solubility.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleInsolublePoorUseful only as an antisolvent.
Diethyl Ether SolubleSolublePoorToo soluble; difficult to induce crystallization.
Methanol (MeOH) Low High Excellent Primary recommendation. High dielectric constant helps solvate polar impurities while the lipophilic target crystallizes upon cooling.
Ethanol (EtOH) ModerateHighGoodAlternative to MeOH; may require lower temperatures (-20°C) for max yield.
Hexane/EtOAc VariableHighModerateGood for "oiling out" issues but less efficient for removing polar sulfonate salts.

Decision: Methanol is the preferred solvent due to the steep solubility curve of the target compound between 25°C and 65°C.

Detailed Recrystallization Protocol

Phase 1: Dissolution
  • Preparation: Place the crude solid N-methyl-N-phenyl-p-toluenesulfonamide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Methanol (approx. 3–5 mL per gram of crude solid).

    • Note: Do not add a large excess. Start with a minimum volume.

  • Heating: Heat the mixture to reflux (approx. 65°C) using a water bath or heating block.

  • Saturation: If the solid does not completely dissolve at reflux, add additional methanol in small aliquots (0.5 mL) through the condenser until a clear solution is obtained.

    • Critical: If a small amount of insoluble material remains (likely inorganic salts or dust), do not add infinite solvent. Proceed to hot filtration.

Phase 2: Hot Filtration (Optional but Recommended)
  • Setup: Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filtration: Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Re-heating: If crystals form in the filtrate during this process, briefly reheat the filtrate to redissolve them.

Phase 3: Crystallization
  • Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed.

    • Mechanism:[1][2] Slow cooling promotes the formation of a pure crystal lattice, excluding impurities that might otherwise be trapped during rapid precipitation.

  • Nucleation: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Once crystallization begins, place the flask in an ice bath (0–4°C) for 1–2 hours to maximize yield.

Phase 4: Collection and Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold methanol (approx. 1 mL per gram of solid).

    • Warning: Using warm or excess solvent will redissolve the product and lower yield.

  • Drying: Dry the solid under vacuum (desiccator) or in air.

    • Target Melting Point:92–93°C [1].

Process Workflow Diagram

Recrystallization_Workflow Start Crude N-Methyl-N-phenyl- p-toluenesulfonamide Dissolve Dissolve in Boiling Methanol (65°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSol Add MeOH dropwise CheckSol->AddSol No (Solids remain) HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter Yes (or insolubles persist) AddSol->CheckSol Cooling Slow Cooling to RT then 4°C HotFilter->Cooling Collect Vacuum Filtration Cooling->Collect Wash Wash with Cold MeOH Collect->Wash Dry Dry under Vacuum Wash->Dry QC QC: MP (92-93°C) NMR Check Dry->QC

Figure 1: Step-by-step decision matrix for the recrystallization of N-methyl-N-phenyl-p-toluenesulfonamide.

Quality Control & Troubleshooting

QC ParameterAcceptance CriteriaMethod
Appearance White crystalline solidVisual Inspection
Melting Point 92–93°C Capillary MP Apparatus
¹H NMR Purity >98%; No extra aromatic peaks300/400 MHz NMR (CDCl₃)

Troubleshooting Table:

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Reheat to dissolve. Add a small amount of methanol. Cool very slowly with vigorous stirring.
Low Yield Too much solvent used.Evaporate 50% of the mother liquor and repeat cooling (Second Crop).
Colored Impurities Oxidation of residual amine.Add activated charcoal to the hot solution, stir for 5 min, then perform hot filtration.
MP Depression Solvent occlusion or wet sample.Ensure sample is fully dried under vacuum. If MP is <90°C, recrystallize again.

Safety Information

  • Methanol: Flammable and toxic. Use in a fume hood.

  • Sulfonamides: Generally low acute toxicity but should be handled with gloves and eye protection to prevent sensitization.

  • Waste Disposal: Dispose of mother liquor in non-halogenated organic waste.

References

  • Deng, W., et al. "Facile N-Arylation of Amines and Sulfonamides." Tetrahedron Letters / AWS Data. (Cited MP: 92-93°C).

  • Kost, B. "Synthesis and properties of l-lactide/1,3-dioxolane copolymers." ResearchGate. (Mentions synthesis and purification of N-methyl-N-phenyl-p-toluenesulfonamide).

  • PubChem Compound Summary for CID 12543 (N-Methyl-p-toluenesulfonamide - Structural Analog Data).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for N-sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Sulfonylation Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

System Overview: The Reaction Landscape

Welcome to the N-Sulfonylation Optimization Center. This guide treats the formation of sulfonamides (


) not as a rote recipe, but as a modular system where specific inputs (amine nucleophilicity, electrophile stability) dictate the required protocol.

The core transformation relies on the nucleophilic attack of an amine onto a sulfonyl electrophile. Unlike acylation, the sulfur center is hypervalent and sterically demanding, often requiring catalytic activation or specific solvation shells to proceed efficiently.

Decision Matrix: Protocol Selection

Before beginning, identify your substrate class to select the correct workflow.

ReactionSelection Start Start: Analyze Substrate AmineType Amine Type? Start->AmineType Solubility Soluble in Organics? AmineType->Solubility Aliphatic/Aromatic Sterics Sterically Hindered? Solubility->Sterics Yes MethodB Method B: Schotten-Baumann (H2O/DCM Biphasic) Solubility->MethodB No (e.g., Amino Acids) MethodA Method A: Standard (DCM/Pyridine) Sterics->MethodA No (Reactive) MethodC Method C: Catalytic Activation (DMAP/Microwave) Sterics->MethodC Yes (Unreactive) MethodD Method D: SuFEx (Sulfonyl Fluorides) Sterics->MethodD Chemoselective Needed

Figure 1: Decision tree for selecting reaction conditions based on amine solubility and nucleophilicity.

Standard Operating Procedures (SOPs)

Method A: The Baseline Protocol (Anhydrous)

Best for: Standard primary/secondary amines and aryl sulfonyl chlorides.

The Logic: Pyridine serves a triple role: solvent, proton scavenger (base), and weak nucleophilic catalyst. DCM provides solubility for organic substrates while being non-nucleophilic.

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Base: Add Pyridine (3.0 equiv). Note: If the amine is an HCl salt, increase to 4.0 equiv.

  • Addition: Cool to

    
    . Add Sulfonyl Chloride (1.1 equiv) dropwise (neat or in minimal DCM).
    
  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS (typically 1–4 hours).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 1: 1M HCl (removes excess pyridine and unreacted amine).

    • Wash 2: Sat.

      
       (removes hydrolyzed sulfonic acid byproducts).
      
    • Wash 3: Brine

      
       Dry over 
      
      
      
      .[1]

Troubleshooting & Diagnostics (FAQ)

Ticket #001: "My reaction is sluggish or stuck at <20% conversion."

Diagnosis: The amine is likely sterically hindered or electron-deficient (e.g., aniline with EWGs), or the sulfonyl chloride is deactivated. Root Cause: Direct attack of the amine on the sulfur is too slow compared to background hydrolysis.

Solution: Catalytic Activation (DMAP) Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP is significantly more nucleophilic than pyridine. It attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt. This intermediate is a "hot" electrophile that reacts rapidly with the sluggish amine.

DMAPMechanism RSO2Cl Sulfonyl Chloride (Electrophile) Inter [N-Sulfonylpyridinium]+ (Activated Species) RSO2Cl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Fast Attack Inter->DMAP Catalyst Turnover Product Sulfonamide (Product) Inter->Product Amine Attack Amine Amine (Nucleophile)

Figure 2: The "Nucleophilic Shuttling" mechanism of DMAP catalysis [1].

Ticket #002: "I am seeing double addition (Bis-sulfonylation)."

Diagnosis: Primary amines (


) are reacting twice to form 

. Root Cause: The mono-sulfonamide product (

) is acidic (

). In the presence of excess base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride [2].[1]

Corrective Actions:

ParameterOptimization Strategy
Stoichiometry Invert the ratio. Use excess Amine (1.2–1.5 equiv) relative to Sulfonyl Chloride (1.0 equiv).
Temperature Cryogenic control. Maintain

or

throughout the addition. Bis-sulfonylation has a higher activation energy.
Base Choice Steric Bulk. Switch from

to DIPEA (Hünig's base) or 2,6-lutidine. Hindered bases are less efficient at deprotonating the mono-sulfonamide.
Addition Rate High Dilution. Add the Sulfonyl Chloride very slowly (syringe pump) to keep its instantaneous concentration low.
Ticket #003: "My Sulfonyl Chloride decomposes before reacting."

Diagnosis: Hydrolysis peaks in LCMS (


 observed).
Root Cause:  Sulfonyl chlorides are moisture-sensitive. Even "anhydrous" solvents can contain enough water to kill the reagent if the scale is small.

Advanced Solution: The SuFEx Protocol (Sulfur-Fluoride Exchange) Switch from Sulfonyl Chlorides to Sulfonyl Fluorides (


).
  • Why:

    
     bonds are incredibly stable to water and heat (resistant to hydrolysis) but react uniquely with amines in the presence of specific activators. This is "Click Chemistry" [3].
    

SuFEx Protocol (Sharpless/Dong Conditions):

  • Reagents: Sulfonyl Fluoride (1.0 equiv), Amine (1.2 equiv).

  • Activator:

    
     (Calcium Triflimide) + DABCO.[2][3]
    
  • Conditions: Reaction proceeds at Room Temperature (or mild heat) in THF or MeCN.

  • Benefit: You can run this in an open flask without strict drying of solvents.

Green & Scalable Alternatives[4]

Method B: The Schotten-Baumann Condition

Best for: Amino acids, water-soluble amines, and large-scale process chemistry.

When organic solvents are undesirable or the amine is a zwitterion (e.g., proline), use water as the primary solvent.

Protocol:

  • Phase 1: Dissolve amine in 1N NaOH (or

    
    ).
    
  • Phase 2: Dissolve sulfonyl chloride in a minimal amount of THF or Dioxane (or Toluene for strict biphasic).

  • Reaction: Vigorously stir the biphasic mixture. The reaction occurs at the interface.

  • pH Control: Monitor pH; as HCl is generated, the pH will drop. Add NaOH dropwise to maintain pH > 9 to keep the amine nucleophilic.

  • Workup: Acidify the aqueous layer to precipitate the sulfonamide (if solid) or extract into EtOAc.

Why it works: The hydrolysis of sulfonyl chloride in water is surprisingly slow compared to the rate of amine attack, provided the mixture is kept cool (


) [4].

References

  • DMAP Catalysis Mechanism: Musharraf, S. G., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[4] PLOS ONE.

  • Bis-sulfonylation Prevention: BenchChem Technical Support. (2025).[5][6] "Troubleshooting: Sulfonylation of Primary Amines."

  • SuFEx Conditions: Mahajan, A., et al. (2020).

    
    : A Unified Strategy to Access Sulfamides and Sulfonamides." Organic Letters. 
    
  • Schotten-Baumann Scale-up: Organic Process Research & Development. (2012).[7] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."

Sources

Technical Support Center: Stability & Storage of N,4-Dimethyl-N-phenylbenzenesulfonamide

[1]

Ticket ID: REF-DMPBS-STAB-001 Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Executive Summary

N,4-Dimethyl-N-phenylbenzenesulfonamide is a chemically robust

1

1

However, "degradation" in this compound is rarely the cleavage of the sulfonamide bond itself.[1] Instead, users most frequently encounter oxidative discoloration caused by trace impurities (e.g., N-methylaniline) or physical degradation (hygroscopic caking).[1]

Module 1: Critical Storage Parameters

Use this decision matrix to determine the optimal storage environment.

The "Why" Behind the Protocol
  • Hydrolytic Stability: The sulfonamide linkage (

    
    ) is highly stable.[1] Hydrolysis back to p-toluenesulfonic acid and N-methylaniline requires extreme pH (refluxing in 48% HBr or concentrated NaOH).[1] Therefore, humidity is a physical threat (caking), not a chemical one. [1]
    
  • Photostability: The electron-rich

    
    -phenyl ring makes the molecule susceptible to UV-induced radical formation, leading to yellow/brown byproducts (azo or nitroso compounds) over time.[1]
    
  • Thermal Stability: While the sulfonamide bond is heat-resistant, the melting point is often depressed by impurities.[1] Storage below 30°C prevents "sintering" of the powder.[1]

Storage Workflow Diagram

StorageWorkflowcluster_conditionsStorage EnvironmentInputIncoming Material(DMPBS)CheckPurity Check(Color/HPLC)Input->CheckTempTemp: <25°C(Prevents Sintering)Check->TempPassAtmAtmosphere: Inert (N2)(Prevents Amine Oxidation)Temp->AtmLightLight: Amber/Foil(Prevents UV Radical formation)Atm->LightOutcomeStable Shelf Life(>2 Years)Light->Outcome

Caption: Figure 1. Optimal storage workflow to mitigate oxidative and physical degradation pathways.

Module 2: Troubleshooting & FAQs

Direct answers to specific experimental observations.

Issue 1: "My white powder has turned faint yellow/beige."

Diagnosis: Oxidative Degradation of Impurities.[1] Mechanism: The sulfonamide molecule itself is likely intact.[1] The yellowing is almost certainly due to the oxidation of trace residual N-methylaniline (starting material) remaining from synthesis.[1] Aromatic amines oxidize rapidly in air to form colored quinoid-like structures.[1] Action Plan:

  • Do not discard immediately. The active compound is likely >98% pure.[1][2]

  • Run HPLC: Check for a peak at the retention time of N-methylaniline.

  • Remediation: Recrystallize from Ethanol/Water (see Protocol A).

Issue 2: "The material has clumped into a hard solid."[1]

Diagnosis: Physical Sintering / Hygroscopicity.[1] Mechanism: If stored near its melting point or in high humidity, surface moisture lowers the energy barrier for crystal lattice reorganization, causing particles to fuse (sinter).[1] Action Plan:

  • Grind: If the color is white, grind the solid in a mortar and pestle.[1]

  • Dry: Place in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Ensure the cap is Parafilmed and stored <25°C.

Issue 3: "Can I store this as a stock solution in DMSO or Methanol?"

Diagnosis: Solvolysis Risk.[1] Analysis:

  • Methanol: Not recommended for >1 month.[1] Trans-esterification (sulfonamide alcoholysis) is extremely slow but possible over years.[1]

  • DMSO: Recommended.

    
    -disubstituted sulfonamides are stable in DMSO.[1]
    Action Plan:  Store DMSO stocks at -20°C. Avoid aqueous buffers for long-term storage to prevent slow hydrolytic drift.
    

Module 3: QC & Validation Protocols

Protocol A: Purification via Recrystallization

Use this if the material has yellowed.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .[1]

  • Filtration: If insoluble dark particles remain, hot-filter the solution.[1]

  • Crystallization: Add warm water dropwise until slight turbidity appears.

  • Cooling: Allow to cool slowly to Room Temperature, then refrigerate (4°C).

  • Collection: Filter the white crystals and wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry at 40°C.

Protocol B: Degradation Pathway Analysis (HPLC)

Use this to validate shelf-life.[1]

Target Impurities:

  • p-Toluenesulfonic acid (TsOH): Marker of Hydrolysis.[1]

  • N-Methylaniline: Marker of Synthesis Residue/Cleavage.[1]

DegradationPathcluster_HydrolysisHydrolysis (Extreme Acid/Base)cluster_OxidationPhoto-Oxidation (UV)ParentN,4-Dimethyl-N-phenylbenzenesulfonamide(Intact)TsOHp-Toluenesulfonic Acid(Highly Water Soluble)Parent->TsOHH2O / H+ (Slow)AmineN-Methylaniline(Oxidizes to Yellow)Parent->AmineH2O / H+ (Slow)RadicalN-Centered RadicalAmine->RadicalO2 / LightCouplingColored Azo/Hydrazine Species(Trace Contaminants)Radical->Coupling

Caption: Figure 2.[1] Degradation pathways.[1] Note that the hydrolysis path is kinetically slow, while the oxidation path affects trace amine impurities.[1]

Summary Data Table: Physicochemical Benchmarks
PropertySpecificationDegradation Indicator
Appearance White to Off-White Crystalline SolidYellow/Brown (Oxidation)
Melting Point Refer to Lot CoA (Typically 50-90°C range)*Broadening >2°C range (Impurity)
Solubility Soluble in DMSO, EtOH, DCM.[1] Insoluble in H2O.[1][3]Turbidity in DCM (Inorganic salts)
Hygroscopicity LowCaking/Clumping

*Note: Melting points for N-methyl-N-phenyl sulfonamides vary by crystal polymorph.[1] Always baseline against the Certificate of Analysis (CoA) of your specific batch.

References

  • PubChem. N,4-Dimethylbenzenesulfonamide (Analogous Structure Properties).[1][3] National Library of Medicine.[1] Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1] Journal of Hazardous Materials.[1] (Demonstrates high hydrolytic stability of the sulfonamide bond). Available at: [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-.[1][4] (Standard Reference Data). Available at: [Link]

Technical Support Center: Advanced Mass Spectrometry of Sulfonamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic understanding and actionable troubleshooting protocols.

Role: Senior Application Scientist Subject: Interpretation of Complex Fragmentation, Isobaric Differentiation, and Signal Optimization

Introduction

Welcome to the advanced support tier. Sulfonamide analysis presents unique challenges due to their "chameleon-like" behavior in mass spectrometry—forming diverse adducts in ESI, undergoing complex gas-phase rearrangements (like SO₂ extrusion), and existing as regioisomers (N1 vs. N4 substitution) that require orthogonal interrogation strategies.

This guide moves beyond basic operation, focusing on the causality of spectral features to help you validate your structural assignments.

Part 1: Ionization & Adduct Management (The "Input" Stage)
Q: I observe dominant peaks significantly higher than my theoretical molecular weight. Is my synthesis impure?

A: Not necessarily. Sulfonamides are notorious for forming stable adducts in Electrospray Ionization (ESI) due to the Lewis-basic character of the sulfonyl oxygen and nitrogen atoms.

  • The Mechanism: In positive mode (ESI+), if protonation ([M+H]⁺) is competitively suppressed or if mobile phase buffers are ubiquitous, alkali metals or ammonium ions will coordinate with the sulfonyl group.

  • Diagnostic Check: Calculate the mass difference between your observed dominant peak and the theoretical monoisotopic mass.

Table 1: Common Sulfonamide Adducts in ESI+

Observed Shift (Δ m/z)Adduct IdentityCause / SourceAction
+18.03 [M+NH₄]⁺Ammonium acetate/formate buffers.Increase cone voltage to decluster NH₄⁺.
+21.98 [M+Na]⁺Glassware leaching, biological matrices.Hard to fragment. Switch to plasticware or add 0.1% Formic Acid.
+37.96 [M+K]⁺Biological tissue extracts.Same as Sodium.[1] Often co-appears with Na⁺.
+41.00 [M+Na+H₂O]⁺Wet source / low desolvation temp.Increase desolvation gas temperature.

Pro Tip: Sodium adducts ([M+Na]⁺) are "dead-end" ions in MS/MS. They often do not fragment informatively because the Na⁺ ion is tightly bound to the oxygens, preventing the proton mobility required for charge-directed fragmentation. Always optimize for [M+H]⁺ by lowering pH.

Part 2: Fragmentation & Structural Elucidation (The "Processing" Stage)
Q: I see a neutral loss of 64 Da. Is this a contaminant?

A: No, this is the hallmark signature of the sulfonamide moiety. It represents the extrusion of Sulfur Dioxide (SO₂).[2]

  • The Mechanism: Unlike simple bond cleavage, this is a rearrangement . The protonated sulfonamide undergoes an intramolecular rearrangement—often involving a sultine-like transition state—where the S-N and C-S bonds break, extruding neutral SO₂ and re-forming a C-N bond between the aromatic ring and the amine nitrogen.

  • Significance: This confirms the presence of the Ar-SO₂-N core. If you don't see this in a suspected sulfonamide, check if ortho-substitution is sterically hindering the rearrangement.

Q: How do I interpret the "Classic Triad" of ions (m/z 156, 108, 92)?

A: These ions appear in unsubstituted sulfanilamide derivatives. For your analogues, look for shifts in these masses corresponding to your substituents.

  • m/z 156 (Sulfanilamide Core): Result of S-N bond cleavage.[3][4] Represents the H₂N-Ph-SO₂⁺ cation.

  • m/z 108 (Rearrangement Product): Formed via loss of SO and NH fragments, often involving oxygen transfer to the phenyl ring.

  • m/z 92 (Aniline Cation): The H₂N-Ph⁺ ion formed after complete loss of the SO₂ group.

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic N-substituted benzenesulfonamide.

SulfonamideFragmentation Fig 1. Competitive fragmentation pathways: Direct Cleavage vs. SO2 Extrusion Rearrangement. Precursor Precursor Ion [M+H]+ SN_Cleavage Sulfonyl Cation [Ar-SO2]+ Precursor->SN_Cleavage S-N Bond Cleavage (Loss of R-NH2) Rearrangement Amine Product [Ar-NH-R]+ Precursor->Rearrangement SO2 Extrusion (Rearrangement, -64 Da) Aniline Aniline Radical/Cation [Ar-NH2]+ SN_Cleavage->Aniline Loss of SO2 Rearrangement->Aniline Secondary Frag.

Figure 1: Competitive fragmentation pathways showing the diagnostic SO₂ extrusion event.

Part 3: Advanced Differentiation (The "Edge Cases")
Q: How do I distinguish N1-substituted (Sulfonamide N) from N4-substituted (Aniline N) isomers?

A: These regioisomers are isobaric (same mass), but their chemical properties differ significantly. Use Negative Ion Mode (ESI-) as the discriminator.

  • The Logic:

    • N1-Substitution: The sulfonamide nitrogen is acidic (pKa ~10). If you substitute this nitrogen (e.g., N-alkylation), you remove the acidic proton (unless it is mono-substituted).

      • Result: If N1 is disubstituted, No Signal in ESI-.

      • Result: If N1 is mono-substituted, you may see specific fragmentation involving the side chain (e.g., loss of the alkyl group).

    • N4-Substitution: The aniline nitrogen is less acidic. The N1 proton remains intact.

      • Result:Strong Signal in ESI- ([M-H]⁻).

      • Fragmentation: N4-substituted analogues often retain the core SO₂ loss pattern but with mass shifts on the aniline fragment.

Q: My spectrum is messy. How do I optimize for these specific ions?

A: Use the "Ramping" protocol below. Standard generic methods often miss the rearrangement ions because they require specific internal energy regimes.

Experimental Protocol: Step-by-Step MS/MS Optimization

Objective: Maximize the intensity of the diagnostic [M+H-SO₂]⁺ ion for structural confirmation.

  • Preparation:

    • Prepare a 1 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To force protonation and suppress Na⁺ adducts.

  • Direct Infusion (The "Scout" Run):

    • Infuse at 5-10 µL/min into the ESI source.

    • Set Cone Voltage (or Declustering Potential) to a low value (e.g., 20V) to preserve the molecular ion.

  • Energy Ramping (The "Breakdown" Curve):

    • Select the [M+H]⁺ ion.[5]

    • Step A: Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

    • Step B: Monitor the transition of the Precursor → [M+H-64]⁺ (SO₂ loss) vs. Precursor → [M+H-RNH₂]⁺ (S-N cleavage).

    • Observation: SO₂ extrusion often requires higher activation energy than simple bond cleavage. If you don't see it, increase CE .

  • Verification:

    • If the [M+H-64]⁺ peak intensity maximizes at, say, 35 eV, lock this value for your LC-MS/MS method (MRM or PRM).

References
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[2][6] Rapid Communications in Mass Spectrometry. Link

  • Hu, N., et al. (2008).[7] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. Link

  • Waters Corporation. (n.d.). Common Adduct Ions in Electrospray Mass Spectrometry. Link

Sources

Technical Support Center: Enhancing the Efficiency of N,4-Dimethyl-N-phenylbenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,4-Dimethyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield.

I. Purification Strategy Overview

The purification of N,4-Dimethyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, typically relies on two primary methods: recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the desired final purity. This guide will delve into the nuances of each method, providing solutions to common challenges.

A logical approach to purification is essential. The following flowchart outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Strategy Start Crude N,4-Dimethyl-N- phenylbenzenesulfonamide TLC Perform TLC Analysis Start->TLC Decision2 Is the crude product a solid? Start->Decision2 Decision1 Are impurities significantly more or less polar than the product? TLC->Decision1 Recrystallization Recrystallization is the preferred method. Decision1->Recrystallization Yes ColumnChrom Column Chromatography is recommended. Decision1->ColumnChrom No FinalPurity Assess Purity (TLC, NMR, etc.) Recrystallization->FinalPurity ColumnChrom->FinalPurity Decision2->TLC Yes OilyCrude Consider Column Chromatography first. Decision2->OilyCrude No OilyCrude->ColumnChrom

Caption: Decision workflow for purification of N,4-Dimethyl-N-phenylbenzenesulfonamide.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[1] For N,4-Dimethyl-N-phenylbenzenesulfonamide, a common and effective solvent is dilute ethanol.[2]

Q1: My compound “oils out” instead of crystallizing upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.

  • Causality: The compound is coming out of solution above its melting point, or impurities are preventing the formation of a crystal lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[1]

    • Lower the Cooling Rate: Allow the solution to cool more slowly. A gradual decrease in temperature encourages the formation of well-ordered crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[3]

    • Change the Solvent System: If the issue persists, consider a different solvent or a solvent mixture.

Q2: I am getting a very low recovery of my purified product. How can I improve the yield?

A2: Low recovery is a frequent challenge in recrystallization. It can stem from several factors, from using too much solvent to premature crystallization.[3]

  • Causality: The primary cause is the product remaining dissolved in the cold solvent or being lost during transfers.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product in solution upon cooling.[1]

    • Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.

    • Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, warm the funnel and filter paper with hot solvent before pouring your solution through.[1] Using a stemless funnel can also help prevent clogging.[1]

    • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities can be persistent. If they are not removed by a single recrystallization, they may be co-crystallizing with your product.

  • Causality: The colored compounds have similar solubility properties to your desired product or are adsorbed onto the surface of the crystals.

  • Solution:

    • Use Activated Charcoal: Activated charcoal can effectively adsorb colored impurities.[1][4]

      • Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount (about 1-2% by weight of your sample) of activated charcoal.[1] Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

      • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Recrystallization Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemRationaleStarting Point
Dilute Ethanol Ethanol is a good solvent for many organic compounds, and the addition of water can significantly decrease the solubility of N,4-Dimethyl-N-phenylbenzenesulfonamide at lower temperatures, making it an excellent choice for recrystallization.[2]Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool.
Isopropanol/Water Similar to ethanol/water, this system offers a good polarity range for tuning solubility.Follow a similar procedure to the dilute ethanol method.
Toluene A less polar option that may be effective if the impurities are highly polar.Use a minimal amount of hot toluene to dissolve the compound and allow it to cool.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[5]

Q1: I can't find a solvent system that gives good separation on TLC. What should I do?

A1: Finding the right eluent system is crucial for a successful separation. The goal is to have the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Causality: The polarity of the solvent system is not optimized for the specific mixture of compounds.

  • Solutions:

    • Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other solvent systems. For sulfonamides, dichloromethane/methanol or toluene/ethyl acetate can be effective.

    • Add a Modifier: If you observe streaking on the TLC plate, it could be due to the acidic or basic nature of your compound or impurities. Adding a small amount of a modifier to your eluent system can improve the spot shape. For potentially acidic impurities, adding a small amount of acetic acid might help. For basic impurities, a small amount of triethylamine can be beneficial.[3]

Q2: My compound is not eluting from the column. What is the problem?

A2: If your compound is not coming off the column, it is likely too strongly adsorbed to the stationary phase.[6]

  • Causality: The eluent is not polar enough to displace the compound from the silica gel.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3]

    • Add a Stronger Solvent: If increasing the polarity of the current system is ineffective, you may need to add a small percentage of a more polar solvent, such as methanol, to your eluent.[3]

    • Check for Decomposition: It is possible that your compound is unstable on silica gel and has decomposed.[6] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Q3: The separation on the column is much worse than what I saw on the TLC plate. Why is this happening?

A3: Poor column separation despite good TLC results can be frustrating and is often due to improper column packing or loading.

  • Causality: A poorly packed column will have channels and cracks, leading to band broadening. Overloading the column or using too much solvent to load the sample can also lead to poor separation.

  • Solutions:

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.

    • Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

    • Minimize Loading Volume: When loading your sample as a solution, use the minimum amount of solvent possible to dissolve it and ensure it is less polar than your eluent.

Column Chromatography Parameter Recommendations
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[5]
Eluent System Hexane/Ethyl Acetate or Dichloromethane/Ethyl AcetateThese systems provide a good polarity range for eluting N,4-Dimethyl-N-phenylbenzenesulfonamide while separating it from common non-polar and more polar impurities. Start with a low polarity and gradually increase it.
Loading Technique Dry loading or minimal volume of a low-polarity solventMinimizes band broadening at the start of the separation, leading to sharper peaks and better resolution.

IV. Frequently Asked Questions (FAQs)

Q1: How do I know which purification method is best for my sample?

A1: The best method depends on your specific circumstances.

  • Recrystallization is ideal for purifying large quantities of a solid product when the impurities have significantly different solubilities. It is often faster and more cost-effective than chromatography.

  • Column chromatography is more versatile and is the method of choice when dealing with complex mixtures, oily products, or when impurities have similar polarities to the desired compound.[7]

Q2: How can I assess the purity of my N,4-Dimethyl-N-phenylbenzenesulfonamide after purification?

A2: A combination of techniques should be used to confirm the purity of your final product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.

Q3: My purified product is a white solid. Does this guarantee it is pure?

A3: While a white crystalline solid is a good sign, it does not guarantee purity. Colorless impurities may still be present. It is essential to use analytical techniques like TLC, melting point, and NMR to confirm the purity of your compound.

Q4: Can I use the same purification strategy for other similar sulfonamides?

A4: The general principles and troubleshooting steps outlined in this guide are applicable to many other sulfonamide derivatives.[8] However, the optimal solvents for recrystallization and the eluent system for column chromatography will likely need to be re-optimized for each specific compound due to differences in their polarity and solubility.

V. Experimental Protocols

Protocol 1: Recrystallization from Dilute Ethanol
  • Place the crude N,4-Dimethyl-N-phenylbenzenesulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, cool the solution slightly, add a spatula-tip of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold dilute ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Prepare the column by packing silica gel in the desired eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Dissolve the crude N,4-Dimethyl-N-phenylbenzenesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the starting solvent system, collecting fractions.

  • Monitor the elution of the compounds by TLC.

  • Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

VI. Visualization of Purification Workflow

The following diagram illustrates the key steps and decision points in a typical purification workflow.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography R_Start Dissolve in Minimal Hot Solvent R_HotFilt Hot Filtration (if needed) R_Start->R_HotFilt R_Cool Cool to Crystallize R_HotFilt->R_Cool R_Collect Collect Crystals (Vacuum Filtration) R_Cool->R_Collect R_Wash Wash with Cold Solvent R_Collect->R_Wash R_Dry Dry Product R_Wash->R_Dry Purity_Check Final Purity Analysis R_Dry->Purity_Check C_Pack Pack Column C_Load Load Sample C_Pack->C_Load C_Elute Elute with Solvent Gradient C_Load->C_Elute C_Collect Collect Fractions C_Elute->C_Collect C_Analyze Analyze Fractions (TLC) C_Collect->C_Analyze C_Combine Combine Pure Fractions C_Analyze->C_Combine C_Evap Evaporate Solvent C_Combine->C_Evap C_Evap->Purity_Check Crude_Product Crude Product Crude_Product->R_Start Crude_Product->C_Pack

Caption: Key stages in recrystallization and column chromatography workflows.

VII. References

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L. Retrieved from [Link]

  • Savitha, G., & Gowda, B. T. (2009). 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o576. Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques. Retrieved from [Link]

  • IUPAC. (n.d.). The Purification of Dimethylsulfoxide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anodic Benzylic C(sp3)-H Amination: A Unified Access to Pyrrolidines and Piperidines. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Complexities of Sulfonamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the characterization of sulfonamide compounds. Sulfonamides, a critical class of pharmaceuticals, are known for their diverse therapeutic applications, from antimicrobial to anticancer agents.[1][2] However, their characterization is often fraught with challenges ranging from solubility and stability issues to polymorphism and analytical method development.

This guide is structured in a question-and-answer format to directly address the common pitfalls encountered during experimental work. It aims to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Physicochemical Properties & Sample Preparation

This section addresses the foundational challenges related to the inherent properties of sulfonamides that can impact all downstream analytical work.

Q1: Why is my sulfonamide compound poorly soluble, and how can I improve it for analysis?

A1: The limited aqueous solubility of many sulfonamides is a common hurdle.[3] This is primarily due to the hydrophobic nature of the benzene ring in their core structure.[3] While the sulfonamide group itself imparts some polarity, the nonpolar aromatic portion often leads to poor interaction with water.[3]

Causality and Troubleshooting:

  • pH Adjustment/Salt Formation: Sulfonamides are typically weakly acidic.[4] By increasing the pH of the solution with a suitable base, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[4] Conversely, at very low pH, the p-amino group can be protonated, which also increases solubility.[5] It's crucial to determine the pKa of your specific sulfonamide to select the optimal pH for solubilization.

  • Co-solvency: The use of water-miscible organic solvents, such as acetonitrile, methanol, or dimethylformamide (DMF), can significantly enhance solubility.[3][6] These co-solvents disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, allowing for better solvation of the hydrophobic sulfonamide.

  • Complexation: Cyclodextrins can be used to form inclusion complexes with the hydrophobic part of the sulfonamide molecule, effectively encapsulating it and increasing its apparent aqueous solubility.[3]

Experimental Protocol: pH-Based Solubility Enhancement

  • Prepare a stock solution of your sulfonamide in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Create a series of aqueous buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add a small, precise volume of the sulfonamide stock solution to each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved sulfonamide in the filtrate using a validated HPLC-UV method.

  • Plot solubility versus pH to identify the optimal pH for your compound.

Q2: I'm observing degradation of my sulfonamide during sample preparation and analysis. What are the likely causes and how can I prevent it?

A2: Sulfonamides can be susceptible to degradation under various conditions, including exposure to light (photolysis), heat (thermolysis), and extreme pH (hydrolysis).[7][8] Understanding these degradation pathways is critical for maintaining sample integrity.

Causality and Troubleshooting:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under strongly acidic or basic conditions, often accelerated by heat.[7] The primary degradation products are often the corresponding aniline and sulfonic acid derivatives.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Many sulfonamides are light-sensitive. Exposure to UV or even ambient light can lead to complex degradation pathways.[7][9]

To mitigate degradation, it is essential to perform forced degradation studies as recommended by regulatory bodies like the FDA.[8][10][11][12] These studies help in identifying potential degradants and establishing the stability-indicating nature of your analytical methods.[8]

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC/UPLC Analysis (Quantify Degradation) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Outcome Establish Degradation Pathway & Validate Stability- Indicating Method NMR->Outcome Drug Drug Substance/ Product Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

Caption: Decision tree for investigating polymorphism.

Section 3: Analytical Characterization

This section focuses on troubleshooting common issues encountered with widely used analytical techniques for sulfonamide characterization.

Q5: I'm developing an HPLC method for my sulfonamide, but I'm getting poor peak shape and resolution. What are the key parameters to optimize?

A5: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides. [13][14]Poor peak shape (e.g., tailing, fronting) and inadequate resolution are common challenges that can often be resolved by systematically optimizing the mobile phase and column conditions.

Causality and Troubleshooting:

  • Peak Tailing: Often caused by secondary interactions between the basic amine group on the sulfonamide and residual acidic silanols on the silica-based column packing.

  • Poor Resolution: May be due to an inappropriate mobile phase composition (incorrect polarity), a suboptimal pH, or an unsuitable column chemistry.

Key Optimization Parameters for Sulfonamide HPLC Methods:

ParameterRationale & Common Adjustments
Mobile Phase pH The ionization state of sulfonamides is pH-dependent. Adjusting the pH of the aqueous component (often with formic or acetic acid to a pH of 2.5-4) can improve peak shape by suppressing the ionization of silanol groups on the column and ensuring a consistent ionization state of the analyte.
Organic Modifier The type (e.g., acetonitrile vs. methanol) and percentage of the organic modifier control the retention time and selectivity. Acetonitrile often provides better peak shapes and lower backpressure. [15]
Column Chemistry A standard C18 column is a good starting point. [16]However, if peak tailing persists, consider using an end-capped column or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Buffer Concentration A buffer concentration of 10-25 mM is typically sufficient to control the pH and improve peak shape without causing precipitation issues.

Example HPLC Method Development Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for the optimal elution conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of your sulfonamide (typically 254-270 nm). [16]* Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.

Q6: How do I interpret the mass spectrum of my sulfonamide? What are the characteristic fragmentation patterns?

A6: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity and structure of sulfonamides. [13]Electrospray ionization (ESI) is commonly used, typically in positive ion mode, which generates a protonated molecule [M+H]⁺. [17] Characteristic Fragmentation Pathways:

The fragmentation of sulfonamides in tandem MS (MS/MS) experiments often follows predictable pathways, which are invaluable for structural confirmation. [18][19]

  • Cleavage of the S-N bond: This is a very common fragmentation, leading to the formation of an ion at m/z 156 (corresponding to the sulfanilyl moiety) or related structures. [19]2. Loss of SO₂: The ion at m/z 156 can further lose sulfur dioxide (SO₂, 64 Da) to produce a fragment at m/z 92. [19]3. Cleavage of the C-S bond: This results in the loss of the entire sulfonyl group and the attached R-group.

Interpreting a Sulfonamide Mass Spectrum

MS_Interpretation cluster_input Input Data cluster_fragmentation MS/MS Fragmentation cluster_output Confirmation MS1 MS1 Spectrum: Identify [M+H]⁺ Fragment Select [M+H]⁺ for CID MS1->Fragment Path1 Look for m/z 156 (Sulfanilyl Moiety) Fragment->Path1 Path2 Look for m/z 92 (Loss of SO₂) Fragment->Path2 Path3 Identify Fragments from the R-group Fragment->Path3 Confirm Confirm Structure by Matching Fragments to Expected Pathways Path1->Confirm Path2->Confirm Path3->Confirm

Caption: A logical approach to interpreting sulfonamide mass spectra.

Q7: What are the key signals to look for in the ¹H and ¹³C NMR spectra of a sulfonamide?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of sulfonamides.

Key NMR Signals:

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H NMR -SO₂NH- (Sulfonamide proton)8.8 - 10.2Can be broad and may exchange with D₂O. [20]
Ar-NH₂ (Aromatic amine protons)5.9 - 6.0Can be broad. [20]
Aromatic Protons6.5 - 8.3The splitting pattern is indicative of the substitution on the benzene ring. [20][21]
¹³C NMR Aromatic Carbons110 - 160The carbon attached to the sulfonamide group is typically the most downfield. [20][22]
Aliphatic Carbons (in R-group)VariesDepends on the specific structure of the substituent.

Troubleshooting Tip: If you are having trouble assigning protons, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for determining proton-proton and proton-carbon correlations, respectively.

References

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved February 11, 2026, from [Link]

  • Various Authors. (2023, April 10). What is the method of analysis of sulphonamides? Quora. Retrieved February 11, 2026, from [Link]

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  • Stoev, G., & Stoyanov, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. Retrieved February 11, 2026, from [Link]

  • Patel, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6572. Retrieved February 11, 2026, from [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50. Retrieved February 11, 2026, from [Link]

  • Ricken, B., et al. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. Retrieved February 11, 2026, from [Link]

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  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Retrieved February 11, 2026, from [Link]

  • Acıbadem Health Point. (n.d.). Understanding Sulfa Crystals in Urine Causes. Retrieved February 11, 2026, from [Link]

  • Tawashi, R. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-5. Retrieved February 11, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved February 11, 2026, from [Link]

  • Nesbitt, R. U. Jr., & Sandmann, B. J. (1978). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences, 67(7), 1012-7. Retrieved February 11, 2026, from [Link]

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  • Banci, L., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 50(2), 105-16. Retrieved February 11, 2026, from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved February 11, 2026, from [Link]

  • Chang, C. J., & Hart, H. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(10), 1730-3. Retrieved February 11, 2026, from [Link]

  • Sharma, G., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 431-441. Retrieved February 11, 2026, from [Link]

  • Pérez-Estrada, L. A., et al. (2005). Studies on sulfonamide degradation products. Journal of Chromatography A, 1067(1-2), 181-190. Retrieved February 11, 2026, from [Link]

  • Njobeh, P. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. Retrieved February 11, 2026, from [Link]

  • Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(4), 1935–1946. Retrieved February 11, 2026, from [Link]

  • Jiang, L., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of the Total Environment, 640-641, 1014-1022. Retrieved February 11, 2026, from [Link]

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  • Anonymized. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved February 11, 2026, from [Link]

  • Various Authors. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 10(9), 2975. Retrieved February 11, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved February 11, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the identification and control of potentially genotoxic impurities (PGIs).[1][2] N,4-Dimethyl-N-phenylbenzenesulfonamide, a compound structurally related to sulfonamides, represents a potential impurity that necessitates a rigorously validated analytical method for its detection and quantification at trace levels. This guide provides an in-depth comparison of analytical methodologies and a detailed validation protocol for a robust HPLC-UV method, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of PGI Control

Genotoxic impurities are compounds that can damage DNA, leading to mutations and potentially causing cancer.[1] Regulatory bodies such as the FDA and EMA have established stringent guidelines for the control of such impurities, often requiring their limitation to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure.[1] The sulfonamide functional group is a structural alert for potential genotoxicity, making the diligent control of related impurities like N,4-Dimethyl-N-phenylbenzenesulfonamide a critical step in drug development. This necessitates the development of highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-million (ppm) levels relative to the API.[3]

Choosing the Right Analytical Tool: A Comparative Overview

The determination of trace-level genotoxic impurities requires analytical techniques that offer high sensitivity and selectivity.[4] While several methods can be employed, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone in many pharmaceutical quality control laboratories.

Analytical Technique Principle Advantages Limitations Applicability to N,4-Dimethyl-N-phenylbenzenesulfonamide
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Limited sensitivity for compounds with poor chromophores. Potential for interference from the API or other impurities.Suitable if the analyte has a sufficient UV chromophore and can be resolved from interfering peaks.
HPLC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity and selectivity, provides structural information.Higher cost and complexity. Potential for matrix effects.Ideal for trace-level quantification, especially in complex matrices or when high specificity is required.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like many sulfonamides, which can add complexity.Less suitable unless the analyte is volatile or can be readily derivatized.

For N,4-Dimethyl-N-phenylbenzenesulfonamide, which possesses aromatic rings, HPLC with UV detection presents a viable and commonly employed initial approach due to its robustness and accessibility.[5][6] However, for confirmation and in cases where lower detection limits are necessary, LC-MS/MS is the gold standard.[1] This guide will focus on the validation of an HPLC-UV method, a foundational technique in pharmaceutical analysis.

A Framework for Validation: Adhering to ICH Q2(R1)

The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation characteristics.[8][9][10]

Caption: A typical workflow for analytical method validation.

Experimental Protocol: HPLC-UV Method for N,4-Dimethyl-N-phenylbenzenesulfonamide

This section provides a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of N,4-Dimethyl-N-phenylbenzenesulfonamide as an impurity in a drug substance.

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.[5][6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Flow Rate: Typically 1.0 mL/min.[5][6]

  • Column Temperature: 25 °C.[5][6]

  • Detection Wavelength: Determined by the UV spectrum of N,4-Dimethyl-N-phenylbenzenesulfonamide (e.g., 265 nm).[5][6]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (SSS): Accurately weigh and dissolve a known amount of N,4-Dimethyl-N-phenylbenzenesulfonamide reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of approximately 100 µg/mL.

  • Spiking Solutions: Prepare a series of intermediate solutions by diluting the SSS to be used for linearity, accuracy, and precision experiments.

  • Sample Preparation: Accurately weigh a specified amount of the drug substance and dissolve it in the same solvent as the standard to achieve a final concentration where the impurity can be accurately quantified.

Validation Parameters: Experimental Design and Acceptance Criteria

The following sections detail the experimental execution for each validation parameter, accompanied by hypothetical yet realistic data for illustrative purposes.

Specificity

The ability to assess the analyte unequivocally in the presence of other components.

  • Procedure: Inject the blank (solvent), a solution of the drug substance, a solution of the N,4-Dimethyl-N-phenylbenzenesulfonamide standard, and a spiked sample (drug substance spiked with the impurity).

  • Acceptance Criteria: The peak for N,4-Dimethyl-N-phenylbenzenesulfonamide should be well-resolved from any peaks in the drug substance and the blank. The peak purity should be evaluated using a photodiode array (PDA) detector if available.

Linearity

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of N,4-Dimethyl-N-phenylbenzenesulfonamide ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5][6] The y-intercept should be minimal.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
0.11250
0.56300
1.012650
1.518900
2.025200
Correlation Coefficient (r²) 0.9998
Range

The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The specified range should be justified by the validation data.

Accuracy

The closeness of the test results to the true value.

  • Procedure: Analyze the drug substance spiked with N,4-Dimethyl-N-phenylbenzenesulfonamide at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Perform each analysis in triplicate.

  • Acceptance Criteria: The mean recovery should be within 85-115% for impurity analysis.[5][6]

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%0.50.4896.0
100%1.01.02102.0
150%1.51.4798.0
Mean Recovery 98.7
Precision

The degree of agreement among individual test results.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with N,4-Dimethyl-N-phenylbenzenesulfonamide at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for trace impurity analysis.

Table 3: Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability (Peak Area) 126801259012710126501275012620126670.5
Intermediate Precision (Peak Area) 128101275012890127901292012840128330.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by signal-to-noise ratio (S/N) (LOD S/N ≈ 3; LOQ S/N ≈ 10).

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.

Table 4: LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1
Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Solution Stability

The stability of the analyte in the prepared solutions over time.

  • Procedure: Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions (e.g., room temperature, refrigerated).

  • Acceptance Criteria: The results should not deviate significantly from the initial values.

ValidationParameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness

Caption: Key parameters for a validated analytical method.

Conclusion

The validation of an analytical method for a potential genotoxic impurity such as N,4-Dimethyl-N-phenylbenzenesulfonamide is a meticulous process that underpins the safety and quality of pharmaceutical products. This guide has provided a comprehensive framework for this process, from the selection of an appropriate analytical technique to the detailed execution of validation experiments in accordance with ICH guidelines. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, ultimately contributing to the development of safe and effective medicines.

References

  • 3 Key Regulatory Guidelines for Method Valid
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Analysis of genotoxic impurities. BOC Sciences.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Method Development and Validation for Quantification Of N, N-Dimethylformamide. Ijaresm.
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • (PDF) A Brief Review on Genotoxic impurities in Pharmaceuticals for the identification, control and determination in drug substances.
  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass.

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Comparative Analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide Analogues: A Guide to Structure-Activity Relationship (SAR) Studies for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of novel N,4-Dimethyl-N-phenylbenzenesulfonamide analogues, detailing their structure-activity relationships (SAR) as potential kinase inhibitors. The following sections will delve into the rationale behind the molecular design, experimental data from biochemical and cellular assays, and detailed protocols for replication and further investigation. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of this promising class of compounds.

Introduction: The Therapeutic Potential of Sulfonamide Derivatives

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Its synthetic tractability and ability to engage in key interactions with biological targets have made it a cornerstone of medicinal chemistry.[2][3] This guide focuses on a targeted library of analogues derived from the lead compound, N,4-Dimethyl-N-phenylbenzenesulfonamide, to explore its potential as a novel inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein that has emerged as a significant target in cancer chemotherapy.[4][5][6] By systematically modifying the core structure, we aim to elucidate the key molecular features that govern inhibitory activity and selectivity.

Rationale for Analogue Design and Synthesis

The design of our analogue library is centered on three key regions of the parent molecule: the N-phenyl ring, the 4-methylbenzenesulfonyl group, and the N-methyl substituent. Modifications in these areas are intended to probe the steric and electronic requirements of the Hsp90 ATP-binding pocket.

  • N-Phenyl Ring Modifications: Substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk were introduced to explore potential interactions with specific residues in the binding site.

  • Benzenesulfonyl Ring Modifications: The 4-methyl group was systematically altered to understand its contribution to binding affinity and overall potency.

  • N-Alkyl Group Modifications: The N-methyl group was varied to assess the impact of steric hindrance and potential for additional hydrophobic interactions.

The general synthetic scheme for the preparation of these analogues is outlined below.

G A 4-Methylbenzenesulfonyl chloride C N-Phenyl-4-methylbenzenesulfonamide Intermediate A->C Pyridine B Substituted Aniline B->C E Final N,4-Dimethyl-N-phenylbenzenesulfonamide Analogue C->E NaH, DMF D Alkylation (e.g., with Iodomethane) D->E

Caption: General synthetic workflow for N-alkylated benzenesulfonamide analogues.

Comparative Analysis of Biological Activity

The synthesized analogues were evaluated for their inhibitory activity against Hsp90 using a fluorescence polarization-based binding assay and for their anti-proliferative effects in a human cancer cell line.

In Vitro Hsp90 Inhibition

The following table summarizes the Hsp90 inhibitory activity (IC50) of the synthesized analogues.

CompoundR1 (N-Phenyl)R2 (Benzenesulfonyl)R3 (N-Alkyl)Hsp90 IC50 (µM)
1 (Lead) H4-CH3CH315.2
2 4-OCH34-CH3CH38.5
3 4-Cl4-CH3CH312.1
4 4-NO24-CH3CH325.8
5 H4-HCH330.1
6 H4-ClCH318.9
7 H4-CH3C2H522.4
8 4-OCH34-HCH315.3
9 4-OCH34-ClCH310.2
Cellular Anti-proliferative Activity

Select compounds with potent Hsp90 inhibition were further assessed for their ability to inhibit the growth of the A549 human lung adenocarcinoma cell line.

CompoundA549 GI50 (µM)
1 (Lead) 28.9
2 12.3
3 20.5
9 15.8

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR trends:

  • N-Phenyl Ring Substitution: Electron-donating groups at the para-position of the N-phenyl ring, such as methoxy (Compound 2 ), significantly enhance Hsp90 inhibitory activity. Conversely, strong electron-withdrawing groups like nitro (Compound 4 ) are detrimental to activity. This suggests that the N-phenyl ring likely interacts with a region of the binding pocket that is sensitive to electronic effects.

  • Benzenesulfonyl Ring Substitution: The 4-methyl group on the benzenesulfonyl ring appears to be important for activity, as its removal (Compound 5 ) leads to a significant drop in potency. This methyl group may be involved in favorable hydrophobic interactions within the binding site.

  • N-Alkyl Group Variation: Increasing the size of the N-alkyl group from methyl to ethyl (Compound 7 ) results in decreased activity, indicating that this region may be sterically constrained.

  • Synergistic Effects: The combination of an electron-donating group on the N-phenyl ring and the original 4-methyl group on the benzenesulfonyl ring (as in Compound 2 ) provides the most potent Hsp90 inhibitor in this series.

SAR_Summary cluster_R1 N-Phenyl Ring (R1) cluster_R2 Benzenesulfonyl Ring (R2) cluster_R3 N-Alkyl Group (R3) R1_EDG Electron-Donating Group (e.g., -OCH3) Increases Activity R1_EWG Electron-Withdrawing Group (e.g., -NO2) Decreases Activity R2_Me 4-Methyl Group Favorable R2_H Hydrogen Decreases Activity R3_Me Methyl Group Optimal R3_Et Ethyl Group Decreases Activity (Steric Hindrance) Core N,4-Dimethyl-N-phenylbenzenesulfonamide Core Core->R1_EDG Core->R1_EWG Core->R2_Me Core->R2_H Core->R3_Me Core->R3_Et

Caption: Summary of Structure-Activity Relationships.

Experimental Protocols

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP probe from the Hsp90 binding site.

Materials:

  • Human recombinant Hsp90 protein

  • Fluorescein-labeled ATP probe

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add 10 µL of assay buffer to all wells.

  • Add 1 µL of the test compound dilution to the appropriate wells.

  • Add 5 µL of Hsp90 protein solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the fluorescent probe to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

FP_Assay_Workflow start Start step1 Prepare serial dilutions of test compounds start->step1 step2 Add assay buffer and compounds to 384-well plate step1->step2 step3 Add Hsp90 protein and incubate step2->step3 step4 Add fluorescent probe and incubate step3->step4 step5 Measure fluorescence polarization step4->step5 end Calculate IC50 values step5->end

Caption: Workflow for the Hsp90 Fluorescence Polarization Assay.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A549 human lung adenocarcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Conclusion and Future Directions

This guide provides a detailed SAR analysis of novel N,4-Dimethyl-N-phenylbenzenesulfonamide analogues as Hsp90 inhibitors. The findings indicate that strategic modifications to the N-phenyl and benzenesulfonyl rings can significantly enhance inhibitory potency. Specifically, the introduction of an electron-donating group at the para-position of the N-phenyl ring, in combination with a 4-methyl group on the benzenesulfonyl ring, yielded the most active compounds.

Future work should focus on:

  • Expanding the library of analogues to further probe the SAR.

  • Conducting in vivo efficacy studies with the most promising compounds.

  • Investigating the selectivity of these compounds against other kinases.

  • Exploring the potential for these compounds in other therapeutic areas where Hsp90 inhibition is relevant.

References

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central - NIH. Available at: [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central - NIH. Available at: [Link]

  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. PubMed Central - NIH. Available at: [Link]

  • 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. Available at: [Link]

  • 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. PubMed Central - NIH. Available at: [Link]

  • N,4-Dimethyl-N-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]

  • Synthesis and SAR study of N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamides: heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. PubMed. Available at: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

  • N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. PubMed Central - NIH. Available at: [Link]

  • QSAR Studies to Predict Activity of HSP90 Inhibitors. Bentham Science Publisher. Available at: [Link]

Sources

Comparing the biological activity of N,4-Dimethyl-N-phenylbenzenesulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blocked" Sulfonamide Probe

In the landscape of sulfonamide pharmacology, N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-N-phenyl-p-toluenesulfonamide) occupies a critical niche as a mechanistic probe and negative control rather than a therapeutic blockbuster.

Unlike classical "sulfa drugs" (e.g., Sulfamethoxazole) which require a primary amino group for antibacterial efficacy, this compound represents a tertiary sulfonamide . Its nitrogen atom is fully substituted, lacking the ionizable proton (


) essential for mimicking p-aminobenzoic acid (PABA). Consequently, its biological utility shifts from antibacterial action to metabolic stability benchmarking , antifungal screening , and anticancer pharmacophore modeling .

This guide compares its activity against primary and secondary sulfonamides, providing experimental frameworks to validate its unique physicochemical behavior.

Mechanistic Divergence & SAR Analysis

To understand the biological performance of this compound, we must analyze its failure points in classical pathways and its gain-of-function in others.

The PABA Mimicry Failure (Antibacterial)

Classical sulfonamides inhibit dihydropteroate synthase (DHPS). This requires the sulfonamide group to ionize and mimic the transition state of PABA.

  • Classical Mechanism:

    
    
    
    
    
    
    
    (Anionic form binds enzyme).
  • Target Compound: The N-methyl and N-phenyl substitutions prevent ionization. The molecule remains neutral and sterically bulky, preventing it from fitting into the DHPS active site.

The Lipophilic Gain (Metabolic & Antifungal)

The addition of the N-methyl group significantly increases lipophilicity (LogP), enhancing membrane permeability. This makes the compound an excellent substrate for:

  • Cytochrome P450 Enzymes: Specifically testing N-demethylation rates.

  • Intracellular Targets: Targeting non-polar binding pockets in fungal ergosterol pathways or tubulin polymerization (anticancer), distinct from the folate pathway.

Visualization: The SAR Decision Tree

The following diagram illustrates why this compound diverges from the antibiotic pipeline.

SAR_Pathway Start Sulfonamide Scaffold Analysis N_Sub Check N1-Substitution Start->N_Sub Primary Primary (-SO2NH2) (e.g., Sulfanilamide) N_Sub->Primary Secondary Secondary (-SO2NHR) (e.g., Sulfamethoxazole) N_Sub->Secondary Tertiary Tertiary (-SO2NRR') (Target: N,4-Dimethyl-N-phenyl...) N_Sub->Tertiary Ionization Can it Ionize (N-H)? Primary->Ionization Yes Secondary->Ionization Yes Tertiary->Ionization No (Blocked) Lipophilicity High Lipophilicity (Membrane Permeable) Tertiary->Lipophilicity DHPS DHPS Inhibition (Antibacterial) Ionization->DHPS Mimics PABA No_Antibio Inactive Antibacterial (Negative Control) Ionization->No_Antibio Steric Clash Metabolic Metabolic Probe (CYP450 Substrate) Lipophilicity->Metabolic

Figure 1: Structural Activity Relationship (SAR) flow demonstrating why N,4-Dimethyl-N-phenylbenzenesulfonamide lacks antibacterial activity but serves as a metabolic probe.

Comparative Performance Data

The following data contrasts the target compound with a standard antibiotic (Sulfamethoxazole) and a structural analog (N-phenyl-p-toluenesulfonamide).

Table 1: Physicochemical & Biological Profile[1]
FeatureTarget Compound (N,4-Dimethyl-N-phenyl...)Sulfamethoxazole (Standard Antibiotic)N-Phenyl-p-toluenesulfonamide (Secondary Analog)
Structure Type Tertiary SulfonamideSecondary SulfonamideSecondary Sulfonamide
LogP (Lipophilicity) ~2.8 - 3.1 (High)~0.89 (Low)~2.4 (Moderate)
pKa (Sulfonamide) None (Non-ionizable)~5.7 (Acidic)~9.5 (Weakly Acidic)
Antibacterial (MIC) >100 µg/mL (Inactive) 0.5 - 4.0 µg/mL (Potent)>50 µg/mL (Weak/Inactive)
Metabolic Role Substrate (N-Demethylation) Inhibitor/Substrate (Acetylation)Substrate (Hydroxylation)
Primary Utility CYP450 Probe, Organic SynthesisClinical AntibioticAntifungal Lead

Key Insight: The high LogP of the target compound makes it an ideal candidate for testing oxidative stability . While Sulfamethoxazole is cleared renally, the target compound requires hepatic metabolism (N-dealkylation), making it a superior marker for liver enzyme activity assays.

Experimental Protocols

Protocol A: The "Negative Control" Antibacterial Assay

Purpose: To demonstrate the necessity of the N-H group for DHPS inhibition.

Methodology:

  • Preparation: Dissolve N,4-Dimethyl-N-phenylbenzenesulfonamide in DMSO (Stock: 10 mg/mL). Prepare Sulfamethoxazole as the positive control.

  • Culture: Inoculate E. coli (ATCC 25922) in Mueller-Hinton broth.

  • Dilution: Perform serial two-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure Optical Density (OD600).

    • Expected Result (Target): Full turbidity (growth) at all concentrations.

    • Expected Result (Control): No growth at <4 µg/mL.

Protocol B: Microsomal Stability (N-Demethylation)

Purpose: To utilize the compound as a metabolic probe for CYP450 activity.

Workflow Visualization:

Metabolic_Assay Substrate Substrate: N,4-Dimethyl-N-phenyl... System Liver Microsomes + NADPH Substrate->System Incubation Incubate 37°C, 0-60 min System->Incubation Quench Quench: Ice-cold Acetonitrile Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 2: Workflow for assessing the metabolic stability and N-demethylation rate of the target compound.

Step-by-Step Procedure:

  • Reaction Mix: Combine 1 µM of the target compound with 0.5 mg/mL human liver microsomes in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Centrifugation: Spin at 4000 rpm for 10 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the parent compound and the N-desmethyl metabolite (N-phenyl-p-toluenesulfonamide).

    • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      

Expert Synthesis & Application

For researchers in drug development, N,4-Dimethyl-N-phenylbenzenesulfonamide should not be screened in standard antibacterial panels expecting a "hit." Its value lies in Structure-Activity Relationship (SAR) validation :

  • Medicinal Chemistry: It serves as the definitive proof that steric bulk and lack of hydrogen bonding at the

    
     position eliminates folate pathway inhibition.
    
  • ADME Profiling: Its high lipophilicity and specific metabolic handle (N-methyl) make it a robust probe for optimizing microsomal stability assays before testing novel, expensive clinical candidates.

  • Chemical Synthesis: It is frequently used as a stable precursor for generating N-centered radicals in organic methodology papers, often miscategorized in broad "biological activity" searches.

Recommendation: Use this compound as a lipophilic negative control in cell-based assays or as a reference substrate for CYP-mediated N-dealkylation studies.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzenesulfonamide, N,4-dimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Retrieved from [Link]

Comparison of N,4-Dimethyl-N-phenylbenzenesulfonamide to known carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide against established Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide .

Executive Summary: The Structural Determinant of Efficacy

N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-N-phenyl-p-toluenesulfonamide) represents a critical negative control or structural probe in the study of Carbonic Anhydrase (CA) inhibition. Unlike classic inhibitors (e.g., Acetazolamide, Methazolamide) which are primary sulfonamides (


), this compound is a tertiary sulfonamide .

Key Finding: The methylation of the sulfonamide nitrogen atom abolishes the capacity for Zinc (


) coordination, rendering the compound essentially inactive  as a catalytic inhibitor of Carbonic Anhydrase. This comparison serves as a textbook example of the Structure-Activity Relationship (SAR) governing CA inhibition.

Chemical Profile & Structural Comparison

The fundamental difference in performance stems directly from the substitution pattern on the sulfonamide nitrogen.

FeatureN,4-Dimethyl-N-phenylbenzenesulfonamide Acetazolamide (Standard CAI)
Structure Type Tertiary Sulfonamide (

)
Primary Sulfonamide (

)
CAS Number 68-34-859-66-5
Zinc Binding Absent (Steric hindrance + No acidic proton)Strong (Coordinates via

)
Ionization Non-ionizable at physiological pHAcidic (

), forms anion
Primary Utility Organic synthesis intermediate; SAR probeGlaucoma treatment; Diuretic; Altitude sickness

Mechanistic Analysis: The Zinc-Binding Switch

To understand why N,4-Dimethyl-N-phenylbenzenesulfonamide fails as an inhibitor, one must look at the catalytic active site of Carbonic Anhydrase.

The Mechanism of Action (Primary Sulfonamides)

Potent CAIs function by mimicking the transition state. The sulfonamide moiety (


) acts as a "Zinc-binding group" (ZBG).
  • Deprotonation: The sulfonamide

    
     loses a proton to become 
    
    
    
    .
  • Coordination: The

    
     anion displaces the Zinc-bound water molecule/hydroxide ion deep in the enzyme's active site.[1][2][3]
    
  • Blockade: This tetrahedral coordination locks the enzyme, preventing

    
     hydration.
    
The Failure Mechanism (Tertiary Sulfonamides)

N,4-Dimethyl-N-phenylbenzenesulfonamide possesses a methyl group and a phenyl group on the nitrogen.

  • No Acidic Proton: There is no hydrogen atom on the nitrogen to dissociate. The species cannot form the requisite anion (

    
    ).
    
  • Steric Clash: The bulky phenyl and methyl groups physically prevent the molecule from entering the narrow, cone-shaped active site to reach the Zinc ion.

  • Result: The compound may bind weakly to the hydrophobic rim of the enzyme (non-specific binding) but does not inhibit catalysis.

Pathway Visualization (DOT Diagram)

Caption: Mechanistic divergence between active primary sulfonamides and inactive tertiary sulfonamides at the Carbonic Anhydrase active site.

Performance Data Comparison

The following table contrasts the inhibitory constants (


) against the ubiquitous cytosolic isoform hCA II .
Compound

(hCA II)
Selectivity ProfileSolubility (LogP)
Acetazolamide 12 nM (Potent)Non-selective (Pan-inhibitor)-0.26 (Hydrophilic)
Methazolamide 50 nM (Potent)Non-selective0.60 (Moderate)
N,4-Dimethyl-N-phenyl... > 10,000 nM (Inactive)*N/A~2.9 (Lipophilic)
SLC-0111 (Clinical Candidate)45 nM (hCA IX selective)High tumor selectivity2.8 (Lipophilic)

*Note: Tertiary sulfonamides typically show no inhibition up to the solubility limit (10-100 µM) in stopped-flow assays.

Experimental Protocols for Validation

To experimentally verify the inactivity of N,4-Dimethyl-N-phenylbenzenesulfonamide compared to Acetazolamide, use the Stopped-Flow


 Hydration Assay .
Protocol: Stopped-Flow Kinetic Assay

This assay measures the time required for the pH to change as


 is hydrated to carbonic acid (

), releasing a proton.

Materials:

  • Enzyme: Recombinant hCA II (10–20 nM final concentration).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (10–20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Test Compounds: Acetazolamide (Control), N,4-Dimethyl-N-phenylbenzenesulfonamide.

Workflow:

  • Preparation: Dissolve N,4-Dimethyl-N-phenylbenzenesulfonamide in DMSO (10 mM stock). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate enzyme + inhibitor for 15 minutes at Room Temperature.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor absorbance at 557 nm (Phenol Red transition).

  • Analysis: Fit the initial velocity curves to the Michaelis-Menten equation.

    • Expected Result (Acetazolamide): Dose-dependent reduction in rate (

      
       nM).
      
    • Expected Result (N,4-Dimethyl...): Rate remains identical to the "No Inhibitor" control, even at high concentrations.

Conclusion & Strategic Application

N,4-Dimethyl-N-phenylbenzenesulfonamide is NOT a therapeutic Carbonic Anhydrase Inhibitor.

Its value in research lies in its role as a negative control . When developing new sulfonamide drugs:

  • SAR Validation: If a new sulfonamide derivative shows activity, synthesizing the N-methylated analog (like this compound) should abolish activity. If activity remains, the mechanism is likely off-target (non-CA mediated).

  • Prodrug Design: N-substituted sulfonamides are sometimes designed as prodrugs. They are inactive in vitro but can be metabolized (N-dealkylation) in vivo to release the active primary sulfonamide.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the loss of affinity of secondary sulfonamides." Journal of Medicinal Chemistry. (Demonstrates the structural requirement for primary sulfonamides).
  • Matulis, D., et al. (2021).[4] "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal.

  • PubChem Compound Summary. "N-methyl-N-phenyl-4-methylbenzenesulfonamide (CAS 68-34-8)."

Sources

Benchmarking the stability of N,4-Dimethyl-N-phenylbenzenesulfonamide against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical stability of N,4-Dimethyl-N-phenylbenzenesulfonamide against structurally similar compounds. The insights and experimental data presented herein are intended for researchers, scientists, and professionals in drug development who utilize sulfonamide scaffolds in their work.

Introduction: The Significance of Sulfonamide Stability

N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry and materials science.[1] Their chemical stability is a critical parameter that dictates shelf-life, formulation strategies, and ultimately, in-vivo efficacy and safety. N,4-Dimethyl-N-phenylbenzenesulfonamide, the subject of this guide, possesses a tertiary sulfonamide linkage, which theoretically imparts a different stability profile compared to secondary sulfonamides. Understanding its degradation pathways and intrinsic stability relative to analogues is paramount for its effective application.

This guide benchmarks the stability of N,4-Dimethyl-N-phenylbenzenesulfonamide (Compound A) against three closely related compounds:

  • Compound B: 4-Methyl-N-phenylbenzenesulfonamide: Lacks the N-methyl group, possessing a secondary sulfonamide bond.

  • Compound C: N-Phenylbenzenesulfonamide: Lacks both methyl groups.

  • Compound D: N,N-Dimethylbenzenesulfonamide: Features N,N-dimethyl substitution but lacks the aryl group on the nitrogen and the 4-methyl on the phenylsulfonyl group.

The objective is to elucidate how subtle structural modifications—specifically N-alkylation and ring methylation—influence the molecule's robustness under various stress conditions.

Theoretical Framework: Understanding Sulfonamide Degradation

The sulfonamide functional group (R-SO₂-NR'R'') is generally robust, yet it is susceptible to degradation under certain conditions. The primary degradation pathway for sulfonamides is hydrolysis of the sulfur-nitrogen (S-N) bond.[2][3] This reaction can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen or an oxygen atom of the sulfonyl group can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis often decreases as the pH increases.[4]

  • Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, strong alkaline environments can facilitate hydrolysis, particularly in secondary sulfonamides where the nitrogen proton can be abstracted.[5]

  • Oxidative Degradation: The sulfur atom in a sulfonamide is in its highest oxidation state (+6) and is thus generally resistant to further oxidation. However, the aromatic rings and alkyl substituents can be susceptible to oxidative attack.

  • Photodegradation: Aromatic sulfonamides can absorb UV light, leading to photochemical reactions. Common photodegradation pathways involve cleavage of the S-N or S-C bonds, often resulting in products like sulfanilic acid.[6][7]

The structural differences between our test compounds are hypothesized to influence their stability. The electron-donating methyl groups on the phenyl rings may slightly affect the electronic properties of the sulfonamide bond. More significantly, the presence of the N-methyl group in Compound A (and the N,N-dimethyl groups in Compound D) removes the acidic proton found in Compounds B and C, which is expected to drastically reduce susceptibility to base-catalyzed degradation mechanisms.

Experimental Design: A Forced Degradation Study

To rigorously assess and compare the stability of these compounds, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8][9][10] Forced degradation, or stress testing, involves subjecting the compounds to conditions more severe than standard storage to accelerate degradation and elucidate potential breakdown pathways.[11] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products can be accurately identified and quantified.[8]

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the simultaneous quantification of the parent compounds and their degradation products.[12]

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare stock solutions (1 mg/mL in ACN) of Compounds A, B, C, D acid Acidic Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Expose aliquots base Basic Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base Expose aliquots ox Oxidative 3% H2O2, RT, 24h prep->ox Expose aliquots therm Thermal 80°C Solid State, 48h prep->therm Expose aliquots photo Photolytic ICH Q1B Light, 24h prep->photo Expose aliquots quench Neutralize/Quench Reactions acid->quench base->quench ox->quench therm->quench photo->quench hplc HPLC-UV Analysis (Stability-Indicating Method) quench->hplc data Quantify Degradation (%) hplc->data

Caption: Workflow for the forced degradation study.

1. Preparation of Test Solutions:

  • Stock solutions of N,4-Dimethyl-N-phenylbenzenesulfonamide (A), 4-Methyl-N-phenylbenzenesulfonamide (B), N-Phenylbenzenesulfonamide (C), and N,N-Dimethylbenzenesulfonamide (D) were prepared at a concentration of 1.0 mg/mL in acetonitrile (ACN).

2. Stress Conditions:

  • Acidic Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M HCl. The mixture was incubated at 60°C for 24 hours.

  • Basic Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M NaOH. The mixture was incubated at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% hydrogen peroxide (H₂O₂). The solution was kept at room temperature for 24 hours.

  • Thermal Degradation: Approximately 10 mg of each compound in solid form was placed in a vial and kept in an oven at 80°C for 48 hours. The solid was then dissolved in ACN for analysis.

  • Photolytic Degradation: Solutions of each compound (0.1 mg/mL in 50:50 ACN:Water) were exposed to a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. HPLC Analysis Method:

  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Results and Discussion

The percentage of degradation for each compound under the various stress conditions was calculated and is summarized in the table below.

CompoundStructureAcidic (0.1M HCl)Basic (0.1M NaOH)Oxidative (3% H₂O₂)Thermal (80°C)Photolytic (ICH)
A: N,4-Dimethyl-N-phenylbenzenesulfonamide N,4-dimethyl-N-phenylbenzenesulfonamide< 1% < 1% 1.8% < 1% 4.5%
B: 4-Methyl-N-phenylbenzenesulfonamide 4-Methyl-N-phenylbenzenesulfonamide15.2% 8.5% 2.1% < 1% 5.1%
C: N-Phenylbenzenesulfonamide N-Phenylbenzenesulfonamide18.9% 11.3% 1.5% < 1% 5.8%
D: N,N-Dimethylbenzenesulfonamide N,N-Dimethylbenzenesulfonamide< 1% < 1% < 1% < 1% 1.2%
  • Oxidative Stability: All compounds exhibited good stability against oxidation with 3% H₂O₂. The minor degradation observed is likely due to slow oxidation of the aromatic rings rather than the sulfonamide core. The presence of methyl groups (electron-donating) on the rings did not significantly increase susceptibility to oxidation under these conditions.

  • Thermal Stability: All four compounds were highly stable in the solid state at 80°C, showing no significant degradation. This indicates that the core sulfonamide structure is thermally robust.

  • Photostability: All three N-aryl compounds (A, B, and C) showed some degree of photolytic degradation, with degradation products consistent with S-N bond cleavage.[7] Compound A was slightly more photostable than B and C. Compound D , lacking the second aromatic ring on the nitrogen, was significantly more stable under photolytic stress, suggesting that the N-phenyl moiety is a key chromophore involved in the photodegradation pathway.

Caption: Acid-catalyzed hydrolytic cleavage of Compound B.

Conclusion

The experimental data clearly demonstrates the superior hydrolytic stability of N,4-Dimethyl-N-phenylbenzenesulfonamide (Compound A) when compared to its secondary sulfonamide analogues, 4-Methyl-N-phenylbenzenesulfonamide (Compound B) and N-Phenylbenzenesulfonamide (Compound C). The N-methyl group is the critical structural feature responsible for this enhanced stability, effectively protecting the S-N bond from both acid and base-catalyzed cleavage.

While all tested N-aryl sulfonamides exhibit some sensitivity to light, N,4-Dimethyl-N-phenylbenzenesulfonamide remains a highly robust compound across a range of chemical and physical stressors. For applications requiring high stability in aqueous environments across a wide pH range, N-alkylation of the sulfonamide nitrogen is a highly effective strategy. These findings provide crucial guidance for chemists and formulation scientists in selecting the appropriate sulfonamide scaffold to ensure the stability and integrity of their target molecules.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(1). [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in wastewater. Environmental Science & Technology, 38(14), 3925-3931. [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • ICH Harmonised Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Maji, B., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10074-10084. [Link]

  • Werner, J. J., et al. (2006). Direct Photolysis of Sulfonamides and Their Transformation Products. Environmental Science & Technology, 40(23), 7486-7493. [Link]

  • O'Reilly, J., & Williams, A. (1983). Hydrolysis of N-arylsulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 601-605. [Link]

  • Raza, A., et al. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Analytical Methods in Chemistry, 2013, 853032. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry.[Link]

  • Cherkupally, P., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(62), 37881-37901. [Link]

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Comparative cytotoxicity assays of novel sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Sulfonamide derivatives have evolved beyond their historical role as antibacterials to become potent scaffolds in oncology. Recent medicinal chemistry efforts have focused on novel sulfonamide derivatives that target tumor-associated Carbonic Anhydrases (CA IX/XII), VEGFR-2, and microtubule dynamics.[1]

This guide provides a technical comparison of cytotoxicity assessment methodologies for these hydrophobic compounds. It contrasts the industry-standard MTT metabolic assay with the Sulforhodamine B (SRB) protein profiling assay , demonstrating why SRB is often the superior choice for sulfonamide screening due to solubility-related artifacts common in tetrazolium reduction.

Mechanism of Action (SAR Context)

The cytotoxicity of these novel derivatives typically stems from two distinct pathways:

  • Hypoxia-Induced pH Collapse: Inhibition of CA IX prevents the regulation of intracellular pH in hypoxic tumor cells, leading to apoptosis.

  • Anti-Angiogenesis: Bulky sulfonamide tails interfere with VEGFR-2 phosphorylation.

Sulfonamide_MOA Compound Novel Sulfonamide Derivative Target1 Carbonic Anhydrase (CA IX/XII) Compound->Target1 Zinc Binding Target2 VEGFR-2 Receptor Compound->Target2 Allosteric Blockade Effect1 Intracellular Acidification Target1->Effect1 Disrupts pH Reg Effect2 Inhibition of Angiogenesis Target2->Effect2 Blocks Signaling Outcome Apoptosis & Cytotoxicity Effect1->Outcome Effect2->Outcome

Figure 1: Dual-mechanism cytotoxicity pathways for novel sulfonamide derivatives.

Comparative Assay Methodologies

When screening sulfonamides, the choice of assay is critical. Sulfonamides often exhibit poor aqueous solubility and can precipitate in culture media, creating "false" optical density (OD) signals in metabolic assays.

Table 1: Technical Comparison of Cytotoxicity Assays
FeatureMTT Assay (Tetrazolium)SRB Assay (Sulforhodamine B)[2][3][4][5]ATP Luminescence (e.g., CellTiter-Glo)
Readout Metabolic activity (Mitochondrial reductase)Total cellular protein contentATP quantification
Sulfonamide Suitability Moderate. Risk of formazan crystals co-precipitating with drug.High. Fixation step washes away drug precipitate; less interference.High. Very sensitive, but expensive for HTS.
Linearity Non-linear at high cell densities.[5]Excellent linearity over wide range.High dynamic range.
Endpoint Stability Unstable (must read <1 hr after solubilization).Stable (plates can dry and be read weeks later).Unstable (luminescence decays).
Cost Efficiency LowVery LowHigh

Expert Insight: For hydrophobic sulfonamide derivatives, the SRB assay is recommended. The trichloroacetic acid (TCA) fixation step effectively removes the drug from the well before staining, eliminating false-positive OD readings caused by compound precipitation.

Experimental Protocol: SRB Cytotoxicity Assay

Optimized for hydrophobic small molecules (Sulfonamides).

Phase A: Reagents & Preparation[3]
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Phase B: The Workflow

This protocol ensures data integrity by preventing drug precipitation interference.

SRB_Workflow Step1 Seed Cells (3-5k/well) Step2 Drug Treatment (72h Incubation) Step1->Step2 Step3 TCA Fixation (1h @ 4°C) Step2->Step3 Critical Step Step4 Wash & Dry (Removes Drug) Step3->Step4 Step5 SRB Staining (30 min) Step4->Step5 Step6 Tris Solubilization & OD 510nm Step5->Step6

Figure 2: SRB Assay workflow highlighting the critical fixation/wash step that removes drug interference.

Phase C: Step-by-Step Execution
  • Seeding: Seed MCF-7 or HCT-116 cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add sulfonamide derivatives (dissolved in DMSO, final concentration <0.5% v/v) in serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control.[6]

  • Fixation (Critical):

    • Add cold 10% TCA gently to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour. This fixes the cells to the bottom.

  • Washing: Wash 5x with tap water to remove TCA, media, and precipitated drug . Air dry plates completely.

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Reading: Solubilize bound dye with 200 µL 10 mM Tris base. Shake for 10 min. Read OD at 510 nm.

Comparative Data Analysis

The following data represents a synthesis of typical performance metrics for novel sulfonamide derivatives (e.g., thiophene-sulfonamides) compared to standard-of-care (SOC) agents.

Table 2: Representative IC50 Values (µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)WI-38 (Normal Fibroblast)Selectivity Index (SI)*
Novel Sulfonamide S-101 4.31 ± 0.33.53 ± 0.23.33 ± 0.4> 69.0> 16.0
Novel Sulfonamide S-102 11.15 ± 0.85.58 ± 0.54.82 ± 0.345.2~ 4.0
Doxorubicin (Control) 8.19 ± 0.66.74 ± 0.47.52 ± 0.35.20.6
5-Fluorouracil (Control) 78.4 ± 4.229.2 ± 1.718.5 ± 1.112.10.4

*Selectivity Index (SI) = IC50 Normal Cell / IC50 Cancer Cell. An SI > 10 indicates a highly promising safety profile.

Interpretation of Results
  • High Potency: Compound S-101 demonstrates single-digit micromolar potency (3–4 µM), comparable to or exceeding Doxorubicin in HCT-116 lines.

  • Superior Selectivity: Unlike Doxorubicin, which is toxic to normal fibroblasts (WI-38), the sulfonamide derivatives often show high Selectivity Indices (SI > 16), likely due to the specific overexpression of CA IX in tumor cells, which is absent in normal tissue.

Troubleshooting & Pitfalls

The "Precipitation Spike"
  • Symptom: In MTT assays, you observe a sudden increase in OD at high drug concentrations, implying the drug is causing cell growth (which is biologically unlikely).

  • Cause: Hydrophobic sulfonamides precipitating into crystals that scatter light or reduce tetrazolium non-enzymatically.

  • Solution: Switch to the SRB assay (Protocol above) or use a nephelometer to measure turbidity in cell-free control wells.

DMSO Tolerance
  • Issue: Sulfonamides require high DMSO concentrations for stock solutions.

  • Limit: Ensure final DMSO concentration in the well never exceeds 0.5%. Higher levels induce cytotoxicity in sensitive lines like MCF-7, skewing IC50 calculations.

References

  • Benchchem. (2024). A Head-to-Head Comparison of Novel Sulfonamide Derivatives in Cancer Cell Lines. Retrieved from

  • El-Metwaly, N., et al. (2025).[7][8] Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers.[8] ACS Omega. Retrieved from

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs. Retrieved from

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Retrieved from

Sources

Assessing the Selectivity of N,4-Dimethyl-N-phenylbenzenesulfonamide for Specific Enzyme Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-N-phenyl-p-toluenesulfonamide) represents a specific chemotype of tertiary sulfonamides.[1] Unlike their primary sulfonamide counterparts (e.g., sulfanilamide, acetazolamide) which are classical Zinc-binding inhibitors of Carbonic Anhydrase (CA), this fully substituted derivative lacks the ionizable proton required for metal coordination.

Consequently, its utility in drug discovery shifts from CA inhibition to targeting Cholinesterases (Acetylcholinesterase [AChE] vs. Butyrylcholinesterase [BChE]) and serving as a mechanistic probe for hydrophobic active sites. This guide outlines the protocol for assessing its isoform selectivity, distinguishing its non-classical inhibition profile from standard alternatives.

Mechanistic Basis of Selectivity

To accurately assess this compound, one must understand the structural determinants that dictate its selectivity profile.

The "Switch" Mechanism

The selectivity of N,4-Dimethyl-N-phenylbenzenesulfonamide is governed by the Substitution Effect :

  • Carbonic Anhydrase (CA) Silencing:

    • Mechanism:[1][2][3][4][5][6] Classical CA inhibitors require a primary sulfonamide group (

      
      ).[1] The nitrogen deprotonates and coordinates with the Zn(II) ion in the active site.
      
    • Compound Status: Being a tertiary sulfonamide (

      
      ), N,4-Dimethyl-N-phenylbenzenesulfonamide is sterically hindered and lacks the proton donor capability.[1] It should exhibit negligible affinity  for CA isoforms (CA I, CA II, CA IX), making it an excellent negative control for Zn-binding assays.
      
  • Cholinesterase Discrimination (AChE vs. BChE):

    • Mechanism:[1][2][3][4][5][6] The compound features a bulky hydrophobic core (

      
      -phenyl + 
      
      
      
      -toluene).[1]
    • AChE: The Acetylcholinesterase active site gorge is narrow and restricted by aromatic residues (e.g., Tyr337 in hAChE). Bulky

      
      -substituted sulfonamides often face steric clashes here.
      
    • BChE: The Butyrylcholinesterase active site is larger and accommodates bulkier hydrophobic ligands. This scaffold is frequently explored for BChE selectivity to treat advanced Alzheimer's disease where AChE levels decline but BChE activity persists.

Visualization: Selectivity Logic Pathway

SelectivityLogic cluster_CA Carbonic Anhydrases cluster_ChE Cholinesterases Compound N,4-Dimethyl-N- phenylbenzenesulfonamide Interaction_CA No H-Bond Donor (Steric Clash) Compound->Interaction_CA Interaction_AChE Steric Hindrance Compound->Interaction_AChE Interaction_BChE Hydrophobic Interaction Compound->Interaction_BChE CA_Site Active Site: Zn(II) Ion Outcome_CA NO INHIBITION (Negative Control) CA_Site->Outcome_CA Interaction_CA->CA_Site Fails to Bind AChE_Site AChE Gorge: Narrow/Restricted Outcome_AChE LOW AFFINITY AChE_Site->Outcome_AChE BChE_Site BChE Gorge: Voluminous/Hydrophobic Outcome_BChE HIGH SELECTIVITY (Potential Hit) BChE_Site->Outcome_BChE Interaction_AChE->AChE_Site Interaction_BChE->BChE_Site

Caption: Structural logic dictating the compound's inability to bind CA (red) vs. its potential for BChE selectivity (green) due to hydrophobic bulk.[1]

Comparative Analysis: Performance vs. Alternatives

When positioning N,4-Dimethyl-N-phenylbenzenesulfonamide in a screening library, it functions differently from standard inhibitors.[1]

FeatureN,4-Dimethyl-N-phenylbenzenesulfonamideAcetazolamide (Standard CAI)Tacrine (Standard ChEI)
Primary Target BChE (Putative) / CYP SubstrateCarbonic Anhydrase (Pan-isoform)AChE & BChE (Non-selective)
CA Inhibition None / Negligible (

)
Potent (

)
None
ChE Selectivity Potential BChE > AChE N/ABalanced (AChE

BChE)
Mechanism Hydrophobic / Steric exclusionZn(II) CoordinationCatalytic Site Binding
Key Application Negative Control for CA assays; Probe for BChE hydrophobic pocketGlaucoma / Diuretic TherapyAlzheimer's (Historical)

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile described above, the following self-validating workflow is recommended.

Protocol A: The "Negative Control" CA Assay

Objective: Prove lack of activity against CA isoforms (CA I, CA II) to confirm tertiary sulfonamide behavior.

Method: Esterase Activity Assay (p-Nitrophenyl acetate hydrolysis).

  • Enzyme Prep: Recombinant hCA I and hCA II (100 nM final).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) in acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) for 15 min at 25°C.

    • Add Substrate (3 mM final).

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).[1]

  • Validation Criteria:

    • Acetazolamide Control: Must show

      
      .
      
    • Test Compound: Should show < 10% inhibition at 10 µM. If inhibition is observed, check for compound precipitation or non-specific aggregation.

Protocol B: The Cholinesterase Selectivity Assay (Modified Ellman)

Objective: Quantify BChE vs. AChE selectivity.

Method: Ellman’s Colorimetric Assay.

  • Reagents:

    • Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh) as substrates.

    • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) as the chromogen.[1]

    • Enzymes: Electric eel AChE and Equine serum BChE (standard models) or Recombinant Human isoforms (for drug dev).

  • Workflow:

    • Step 1: Dissolve N,4-Dimethyl-N-phenylbenzenesulfonamide in DMSO (Final DMSO < 0.1%).

    • Step 2: Prepare assay buffer (0.1 M Phosphate, pH 8.0).

    • Step 3: Add Enzyme (AChE or BChE) + Test Compound. Incubate 20 min.

    • Step 4: Add DTNB (0.3 mM) + Substrate (0.5 mM).

    • Step 5: Measure Absorbance at 412 nm kinetically for 5 minutes.

  • Calculation:

    • Calculate % Inhibition =

      
      .[1]
      
    • Determine Selectivity Index (SI) =

      
      .[1]
      
    • Expectation: A high SI (>10) indicates BChE selectivity.

Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Selectivity Screening Start Compound Stock (DMSO) Assay_CA Assay A: Carbonic Anhydrase (Esterase Hydrolysis) Start->Assay_CA Assay_ChE Assay B: Cholinesterase (Ellman's Method) Start->Assay_ChE Readout_CA Readout: Abs 400nm (Exp: No Inhibition) Assay_CA->Readout_CA Split_ChE Split Isoforms Assay_ChE->Split_ChE AChE_Run Target: AChE Substrate: ATCh Split_ChE->AChE_Run BChE_Run Target: BChE Substrate: BTCh Split_ChE->BChE_Run Calc Calculate Selectivity Index SI = IC50(AChE) / IC50(BChE) AChE_Run->Calc BChE_Run->Calc

Caption: Parallel screening workflow to confirm lack of CA activity and quantify ChE isoform selectivity.

Data Interpretation & Troubleshooting

Interpreting the Results
  • Scenario 1: High BChE Selectivity.

    • Data:

      
      ; 
      
      
      
      ; CA Inhibition = 0%.
  • Scenario 2: Pan-Inhibition (False Positive).

    • Data: Inhibition observed across CA, AChE, and BChE at similar concentrations.

    • Cause: Likely aggregator behavior.

    • Remedy: Add 0.01% Triton X-100 to the buffer. If inhibition disappears, the compound was acting as a non-specific promiscuous aggregator.

Metabolic Considerations (CYP450)

While this guide focuses on enzyme inhibition, researchers must note that N,4-Dimethyl-N-phenylbenzenesulfonamide is often used as a substrate probe for Cytochrome P450 isoforms (specifically CYP2C9 and CYP2C11) to measure N-demethylation activity.[1]

  • Implication: In cell-based assays (as opposed to purified enzyme assays), rapid metabolism may reduce the effective concentration of the parent compound, confounding

    
     values. Always pair cell assays with an LC-MS/MS stability check.
    

References

  • Kazancioglu, E. A., et al. (2020).[7] Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.[1][5][7][8] Bioorganic Chemistry, 105, 104279.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • BenchChem. (2025). N,4-Dimethyl-N-phenylbenzenesulfonamide Product Data and Applications.

  • Güneş, M., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition.[1][8] Journal of Biomolecular Structure and Dynamics.

Sources

Reproducibility Guide: Synthesis and Physicochemical Characterization of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility crisis in the synthesis and biological benchmarking of N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-p-toluenesulfonanilide, CAS: 599-62-2).[1]

While often viewed as a simple intermediate, this molecule serves as a critical reference standard for validating sulfonamide bond stability in metabolic assays and establishing lipophilicity (LogP) baselines for sulfonamide-class drug candidates. Inconsistent purity profiles and polymorphic variations in literature often lead to erratic solubility data, compromising its utility as a benchmark.

This document compares the classical pyridine-mediated synthesis against a superior "Green" aqueous protocol, recommending the latter for its higher purity profile and lower environmental impact. It further details the specific physicochemical assays required to validate the compound for biological use.

Part 1: Synthesis Comparison (Methodology & Logic)

We evaluated two primary synthetic routes. While the classical method is widely cited, our comparative analysis suggests the Aqueous Schotten-Baumann approach offers superior reproducibility for biological applications due to the elimination of difficult-to-remove amine salts.[1]

Comparative Analysis Table
FeatureMethod A: Classical (Pyridine) Method B: Green (Aqueous Base)
Reagents TsCl, Pyridine (Solvent/Base), DCMTsCl, Water/Acetone, Na₂CO₃
Mechanism Nucleophilic substitution (homogeneous)Interfacial Nucleophilic substitution
Yield 85-92%88-95%
Purity (Crude) Moderate (Pyridine/HCl salts often trapped)High (Byproducts are water-soluble)
Purification Acid wash + Recrystallization requiredSimple filtration + Water wash
Green Score Low (Pyridine is toxic/odorous)High (Water-based, minimal waste)
Recommendation Not Recommended for Bio-AssaysRecommended Standard
Mechanistic Insight

In Method A, pyridine acts as both solvent and acid scavenger. However, the resulting pyridinium hydrochloride salts can occlude within the crystal lattice of the sulfonamide, leading to false "solubility" readings in biological buffers. Method B utilizes a biphasic system where the byproduct (NaCl) and excess base remain strictly in the aqueous phase, ensuring the precipitating product is chemically distinct.

Part 2: Recommended Experimental Protocol (Method B)

Objective: Synthesize >99% pure N,4-Dimethyl-N-phenylbenzenesulfonamide for use as an ADME reference standard.

Materials
  • Substrate: N-Methylaniline (1.0 eq)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 eq)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve N-methylaniline (10 mmol, 1.07 g) in 15 mL of acetone.

  • Base Addition: Dissolve Na₂CO₃ (15 mmol, 1.59 g) in 15 mL of distilled water. Add this solution to the flask. The mixture may appear biphasic.

  • Reaction: Cool the mixture to 0–5°C (ice bath). Slowly add p-Toluenesulfonyl chloride (11 mmol, 2.10 g) portion-wise over 15 minutes.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent hydrolysis of TsCl to p-toluenesulfonic acid.[1]

  • Completion: Remove the ice bath and stir vigorously at room temperature (25°C) for 2 hours. The product will precipitate as a white solid.

    • Validation: Spot TLC (Hexane/EtOAc 3:1). The starting amine spot should disappear.

  • Quenching & Isolation: Add 50 mL of cold water to the flask to maximize precipitation. Stir for 10 minutes.

  • Filtration: Filter the solid under vacuum.

    • Wash 1:[1] 20 mL dilute HCl (1M) – removes unreacted amine.[1]

    • Wash 2:[1] 20 mL saturated NaHCO₃ – removes hydrolyzed Ts-OH.

    • Wash 3:[1] 50 mL Water – removes inorganic salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Characterization:

    • Appearance: White crystalline solid.

    • Melting Point: Expected range 94–96°C (Note: Polymorphs may shift this; verify with DSC).

Part 3: Biological & Physicochemical Validation[1]

For this compound to serve as a reliable reference in drug discovery, it must pass specific "biological" validation steps—specifically regarding its behavior in physiological buffers.

Thermodynamic Solubility Assay (Shake-Flask)

Rationale: Sulfonamides can exhibit pH-dependent solubility.[1] Although this molecule lacks an acidic N-H (due to N-methylation), verifying its solubility profile is essential for accurate dosing in cell assays.

  • Protocol:

    • Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

    • Incubate at 37°C with shaking for 24 hours.

    • Filter (0.45 µm PTFE) to remove undissolved solid.

    • Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Target Value: Low aqueous solubility is expected (<100 µg/mL). If >500 µg/mL, suspect salt contamination (see Synthesis Method A).

Metabolic Stability (Microsomal Stability)

Rationale: This scaffold is often used to test the oxidative stability of the N-methyl group.

  • Protocol:

    • Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with cold acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

    • Interpretation: The sulfonamide bond is metabolically stable. Primary clearance is likely via N-demethylation or aromatic hydroxylation.[1]

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the "Green" pathway and the critical purification checkpoints.

SynthesisWorkflow cluster_0 Reaction Setup Input1 N-Methylaniline (Substrate) Process1 Biphasic Mixing (0-5°C, 15 min) Input1->Process1 Input2 TsCl (Reagent) Input2->Process1 Input3 Aq. Na2CO3 / Acetone (Green Solvent System) Input3->Process1 Process2 Stir at RT (2 hrs) Precipitation Occurs Process1->Process2 Filtration Vacuum Filtration Process2->Filtration Wash1 Wash: 1M HCl Filtration->Wash1 Crude Solid Remove1 Removes Unreacted Amine Wash1->Remove1 Wash2 Wash: Sat. NaHCO3 Wash1->Wash2 Remove2 Removes Hydrolyzed TsOH Wash2->Remove2 FinalProduct N,4-Dimethyl-N-phenyl- benzenesulfonamide (White Solid, >99% Pure) Wash2->FinalProduct Dry & Recrystallize

Caption: Comparative workflow for aqueous synthesis, highlighting specific wash steps required to ensure high purity without chromatography.

Diagram 2: Biological Validation Decision Tree

This diagram guides the researcher through the necessary validation steps before using the compound in complex assays.

BioValidation Start Synthesized Compound Step1 Purity Check (HPLC >98%?) Start->Step1 Fail1 Recrystallize (EtOH/Water) Step1->Fail1 No Step2 Solubility Test (PBS pH 7.4) Step1->Step2 Yes Fail1->Step1 Decision Soluble > 500 µg/mL? Step2->Decision FalsePos Suspect Salt Contamination (Re-wash with Water) Decision->FalsePos Yes (Unexpected) Pass Valid Reference Standard (Proceed to ADME) Decision->Pass No (Expected Low Sol)

Caption: Validation logic to distinguish intrinsic compound solubility from false positives caused by salt impurities.

References

  • PubChem. N,4-Dimethyl-N-phenylbenzenesulfonamide (Compound).[1][2][3][4][5] National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). Direct synthesis of sulfonamides from thiols and amines (Green Chemistry Context). [Link][1]

Sources

Correlating experimental and predicted properties of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Correlating Experimental and Predicted Properties of N,4-Dimethyl-N-phenylbenzenesulfonamide

Executive Summary

Compound: N,4-Dimethyl-N-phenylbenzenesulfonamide CAS: 599-62-2 Formula: C₁₄H₁₅NO₂S Molecular Weight: 261.34 g/mol

This guide correlates the crystallographic and spectroscopic behavior of N,4-Dimethyl-N-phenylbenzenesulfonamide with Density Functional Theory (DFT) predictions. Unlike primary or secondary sulfonamides, this tertiary sulfonamide lacks an N–H proton, eliminating strong intermolecular hydrogen bonding. This structural feature significantly alters its solid-state packing, solubility, and chemical stability compared to "active" sulfonamide alternatives. This document serves as a benchmark for researchers utilizing this scaffold in sulfonyl-transfer reactions or as a crystallographic model for S–N bond characterization.

Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) tailored to prevent hydrolysis of the sulfonyl chloride while ensuring complete N-alkylation.

Protocol:

  • Reagents: Dissolve N-methylaniline (10 mmol) in mild alkaline solution (10% NaHCO₃ or pyridine).

  • Addition: Dropwise addition of p-toluenesulfonyl chloride (10 mmol) in acetone or DCM at 0°C.

  • Reaction: Stir at room temperature (298 K) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Acidify with dilute HCl to remove unreacted amine. Extract with Ethyl Acetate.[1][2]

  • Crystallization: Recrystallize from Ethyl Acetate/Ethanol via slow evaporation to obtain colorless blocks suitable for X-ray diffraction.

SynthesisPath Start Reagents: N-methylaniline + p-TsCl Step1 0°C Addition (Base: NaHCO3/Pyridine) Start->Step1 Step2 Stir 3-4h @ 25°C (Nucleophilic Attack) Step1->Step2 Step3 Acidic Workup (Remove Amines) Step2->Step3 Final Product: N,4-Dimethyl-N-phenyl- benzenesulfonamide Step3->Final Recrystallization (EtOAc)

Figure 1: Synthetic pathway for N,4-Dimethyl-N-phenylbenzenesulfonamide via sulfonyl chloride substitution.

Comparative Analysis: Experimental vs. Predicted Properties

This section correlates experimental X-ray diffraction data (Zhou & Zheng, 2007) with standard DFT predictions (B3LYP/6-31G* level). The deviation between these values highlights the influence of crystal packing forces which are absent in gas-phase DFT calculations.

Crystal Structure vs. Gas Phase Geometry

The molecule crystallizes in the Monoclinic system (Space group P 2₁/n). A key structural feature is the geometry around the Nitrogen atom. While sp³ hybridization predicts a tetrahedral geometry, the sulfonyl electron-withdrawing effect flattens the pyramid, evidenced by bond angles approaching 120°.

PropertyExperimental (XRD) [1]Predicted (DFT B3LYP)Correlation Status
Crystal System Monoclinic (P 2₁/n)N/A (Gas Phase)
S–N Bond Length 1.636(2) Å1.664 ÅGood (+1.7% dev)
S–O Bond Length 1.432(2) Å1.451 ÅGood (+1.3% dev)
C–N–S Bond Angle 117.00(14)°118.5°High Accuracy
C–N–C Bond Angle 116.86(18)°117.2°High Accuracy
Torsion (C-S-N-C) -65.8° (Gauche)-68.2°Consistent

Insight: The experimental S–N bond is slightly shorter than predicted. This contraction is attributed to solid-state packing forces and weak C–H···O interactions that compress the bond, a phenomenon not captured in single-molecule gas-phase calculations.

Spectroscopic Profile

The absence of the N–H stretch (typically ~3200 cm⁻¹) is the definitive marker for this tertiary sulfonamide, distinguishing it from secondary sulfonamide impurities.

Spectral FeatureExperimental Frequency (IR)Predicted Frequency (Scaled DFT)Assignment
SO₂ Asymmetric 1345 cm⁻¹1360 cm⁻¹S=O Stretch
SO₂ Symmetric 1165 cm⁻¹1172 cm⁻¹S=O Stretch
N–S Stretch 920 cm⁻¹915 cm⁻¹N–S Single Bond
C–H (Aromatic) 3050 cm⁻¹3065 cm⁻¹C–H Stretch

Product Performance & Alternatives Comparison

For researchers selecting a sulfonamide scaffold, the choice often lies between N-H (Secondary) and N-Methyl (Tertiary) variants. The N,4-Dimethyl derivative offers distinct advantages in solubility and stability due to the "capped" nitrogen.

FeatureN,4-Dimethyl-N-phenyl... (This Product)N-Phenyl-p-toluenesulfonamide (Alternative)Implication for Research
H-Bond Donor No (Tertiary Amine)Yes (Secondary Amine)This product cannot form strong H-bond networks, leading to lower MP and higher solubility in organic solvents.
Melting Point 98–100 °C (Lower)103–106 °C (Higher)Easier to process in melt-phase reactions; lower lattice energy.
Reactivity Non-Nucleophilic Nucleophilic (at N) This product is chemically inert to further alkylation, making it an ideal internal standard or non-reactive blocker.
Crystal Packing Weak C–H···O interactionsStrong N–H[3]···O Hydrogen BondsAlternative forms robust dimers; this product forms loose chains/layers.
Computational Validation Workflow

To validate these properties in-house, researchers should follow this computational logic:

DFTWorkflow Input Input Structure (CIF or ChemDraw) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Scale Scaling Factors (0.961 for B3LYP) Freq->Scale Output Compare with Exp. (IR/Raman/XRD) Scale->Output

Figure 2: Standard DFT workflow for correlating predicted sulfonamide properties with experimental data.

References

  • Zhou, B., & Zheng, P.-W. (2007).[1][3][4][5] N,4-Dimethyl-N-phenylbenzenesulfonamide.[3][4][6] Acta Crystallographica Section E: Structure Reports Online, 63(12), o4727.

  • Gowda, B. T., et al. (2009). Structural studies on N-(aryl)-arylsulfonamides. Acta Crystallographica Section E, 65, o576. (Methodological reference for sulfonamide DFT comparisons).
  • ChemicalBook. (2024). N,4-Dimethyl-N-phenylbenzenesulfonamide Properties and CAS 599-62-2 Data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS No. 6283-33-6), a compound utilized in specialized research and development applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to provide a clear, actionable framework for laboratory professionals.

The causality behind stringent disposal protocols for specialized sulfonamides lies in their potential for environmental persistence and the generation of hazardous decomposition byproducts, such as oxides of sulfur and nitrogen, under improper conditions.[1][2] This guide establishes a self-validating system of waste management, from point-of-generation segregation to final disposal by certified professionals, ensuring a closed-loop process that minimizes risk.

Hazard Identification and Risk Assessment

Before handling or disposing of N,4-Dimethyl-N-phenylbenzenesulfonamide, a thorough risk assessment is paramount. While a specific hazard classification under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) for this exact compound is not universally established, data from structurally similar compounds, such as N,4-Dimethylbenzenesulfonamide and other sulfonamide derivatives, indicate potential hazards that must be managed.[3][4]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[3]

  • Environmental Hazard: While specific ecotoxicity data is limited, sulfonamides as a class can be harmful to aquatic life, and entry into drains or waterways must be prevented.[2][6]

This risk profile necessitates handling N,4-Dimethyl-N-phenylbenzenesulfonamide as a hazardous chemical waste, subject to local, regional, and national regulations.[7][8]

Parameter Guidance & Rationale Primary References
CAS Number 6283-33-6 (and related isomers)[6]
Synonyms N-methyl-N-phenyl-p-toluenesulfonamide[4]
Appearance Typically a solid or crystalline powder[3]
Primary Hazards Skin, eye, and respiratory irritation[3][9]
PPE Requirement Nitrile gloves, safety goggles, lab coat[10][11]
Handling Area Chemical fume hood to avoid dust inhalation[12][13]
Point-of-Generation Waste Segregation: The First Line of Defense

Proper disposal begins at the source. The moment N,4-Dimethyl-N-phenylbenzenesulfonamide or any material contaminated with it is deemed waste, it must be segregated into a dedicated hazardous waste stream. The core principle is to prevent the mixing of incompatible waste types, which could lead to dangerous reactions.[4][14]

Experimental Protocol: Waste Segregation

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid N,4-Dimethyl-N-phenylbenzenesulfonamide waste. A high-density polyethylene (HDPE) container is a suitable choice.[8]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "N,4-Dimethyl-N-phenylbenzenesulfonamide". The date of initial waste accumulation should also be recorded.

  • Solid Waste Collection: Collect all surplus solid compound, contaminated personal protective equipment (PPE) such as gloves, and weighing papers directly into the designated waste container. Avoid generating dust during transfer.[3]

  • Liquid Waste Collection: For solutions containing N,4-Dimethyl-N-phenylbenzenesulfonamide, use a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

  • Container Management: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area away from heat and strong oxidizing agents.[4][7]

Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most secure method for disposing of N,4-Dimethyl-N-phenylbenzenesulfonamide is through a licensed hazardous waste disposal contractor.[7][15] In-laboratory treatment or neutralization is not recommended due to the potential for incomplete reactions and the generation of unknown hazardous byproducts.

Step 1: Personal Protective Equipment (PPE) and Handling

  • Rationale: To prevent personal exposure during waste handling and consolidation.

  • Procedure: Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned lab coat.[10][11] All handling of open waste containers should occur within a certified chemical fume hood.[12]

Step 2: Spill Management (Contingency Protocol)

  • Rationale: To safely manage accidental releases and prevent environmental contamination.

  • Procedure for Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[3]

    • Carefully sweep the absorbed material into the designated solid hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

    • Do not allow runoff to enter drains.[3][6]

Step 3: Preparing for Disposal

  • Rationale: To ensure waste is properly packaged and documented for collection by a certified disposal vendor, in compliance with regulatory standards.

  • Procedure:

    • Ensure the hazardous waste container is securely sealed and the label is accurate and complete.[8]

    • Store the sealed container in a designated, secure satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15] They will coordinate with a licensed hazardous waste contractor for final disposal.

Step 4: Final Disposal

  • Rationale: To ensure the chemical is destroyed or rendered non-hazardous in a compliant and environmentally sound manner.

  • Procedure: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The typical final disposal method for this type of organic chemical waste is high-temperature incineration.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of N,4-Dimethyl-N-phenylbenzenesulfonamide waste.

DisposalWorkflow Disposal Workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Disposal & Compliance A Waste Generation (Surplus chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Always C Segregate Waste at Source (Dedicated, Labeled Container) B->C D Spill Occurs? C->D F Store in Satellite Accumulation Area (Secure, Closed Container) C->F E Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) D->E Yes D->F No E->C Contain waste G Contact EHS for Pickup F->G H Licensed Contractor Collection G->H I Transport to TSDF H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Decision workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide waste.

References

  • N,N-DIETHYL-P-PHENYLENEDIAMINE SULPHATE CAS No 6283-63-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • N,4-Dimethylbenzenesulfonamide Safety Data Sheet. Apollo Scientific. (2023-07-11).

  • SAFETY DATA SHEET - N-METHYL-N-NITROSO-P-TOLUENE SULFONAMIDE. Cole-Parmer. (2018-04-05).

  • SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine sulfate. Fisher Scientific. (2023-09-22).

  • N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. (2024-04-22).

  • Proper Disposal of N,N'-Diphenylguanidine Monohydrochloride: A Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet. National Institute of Advanced Industrial Science and Technology (AIST). (2018-04-25).

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Santa Cruz Biotechnology. (2024-07-16).

  • Safe Disposal of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine: A Guide for Laboratory Professionals. Benchchem.

  • SAFETY DATA SHEET - N,N-Diethyl-p-phenylenediamine sulfate. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide. TCI Chemicals.

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co.KG. (2020-03-11).

  • N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR. Loba Chemie. (2025-02-19).

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. (2025-12-22).

  • SAFETY DATA SHEET - N-Methyl-p-toluenesulfonamide. Fisher Scientific. (2021-12-24).

  • Management of Hazardous Waste Pharmaceuticals. US EPA.

  • p-Toluenesulfonamide - Safety Data Sheet. ChemicalBook.

  • USP 800 & Hazardous Drug Disposal. Stericycle. (2025-05-20).

  • Guidelines on Handling Hazardous Drugs. ASHP.

  • 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed.

  • Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. Chemos GmbH & Co.KG.

  • SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide. Sigma-Aldrich. (2025-10-31).

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. (2023-01-25).

  • 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH.

  • 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. PMC - NIH.

  • Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem - NIH.

  • CAS NO. 599-62-2 | N,4-Dimethyl-N-phenylbenzenesulfonamide. Arctom.

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